molecular formula C10H10N2O B3204055 7-Methoxyquinolin-5-amine CAS No. 1027266-57-4

7-Methoxyquinolin-5-amine

Cat. No.: B3204055
CAS No.: 1027266-57-4
M. Wt: 174.2 g/mol
InChI Key: RVUODHWDMCXKGE-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxyquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUODHWDMCXKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC=NC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxyquinolin-5-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Methoxyquinolin-5-amine is a heterocyclic aromatic amine that has emerged as a compound of significant interest within the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the quinoline core, the electron-donating methoxy group, and the reactive amine functionality, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a representative synthetic pathway, details its key applications in drug discovery and as a fluorescent probe, and provides essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this valuable scaffold.

Molecular Identity and Physicochemical Properties

Accurate characterization of a chemical entity is the foundation of reproducible scientific research. 7-Methoxyquinolin-5-amine is a crystalline compound with the key identifiers and properties summarized below.[1]

Table 1: Chemical Identifiers for 7-Methoxyquinolin-5-amine
IdentifierValueSource
CAS Number 1027266-57-4[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
SMILES NC1=C2C=CC=NC2=CC(OC)=C1[2]
Table 2: Physicochemical and Computed Properties
PropertyValueSource
Appearance Crystalline Compound[1]
Melting Point ~145-150 °C[1]
Solubility Moderately soluble in ethanol and methanol[1]
Topological Polar Surface Area (TPSA) 48.14 Ų
LogP (calculated) 1.8256
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Representative Synthesis and Characterization

While various proprietary methods for the synthesis of 7-Methoxyquinolin-5-amine exist, a common and chemically intuitive approach involves a two-step sequence starting from the readily available 7-methoxyquinoline. This process leverages classic aromatic chemistry: electrophilic nitration followed by reduction.

Causality of the Synthetic Approach:

  • Step 1: Nitration. The quinoline ring system is activated towards electrophilic substitution by the electron-donating 7-methoxy group. Standard nitrating conditions (a mixture of nitric and sulfuric acid) are used to introduce a nitro group (-NO₂) onto the ring. The 5-position is a sterically accessible and electronically favorable site for this substitution.

  • Step 2: Reduction. The resulting 5-nitro-7-methoxyquinoline intermediate is then reduced to the target primary amine. This transformation is reliably achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium catalyst). The choice of reductant can be influenced by the presence of other functional groups and desired reaction scale.

Diagram: Representative Synthetic Workflow

SynthesisWorkflow A 7-Methoxyquinoline B 5-Nitro-7-methoxyquinoline A->B Nitration (HNO₃, H₂SO₄) C 7-Methoxyquinolin-5-amine B->C Reduction (e.g., SnCl₂, HCl)

Caption: A representative two-step synthesis of 7-Methoxyquinolin-5-amine.

Protocol 1: Illustrative Synthesis via Nitration and Reduction

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under proper laboratory safety protocols.

Step 1: Nitration of 7-Methoxyquinoline

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add 7-methoxyquinoline (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The use of sulfuric acid as a solvent and catalyst promotes the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0-5°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

  • Isolation: The precipitated solid, 5-nitro-7-methoxyquinoline, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of 5-Nitro-7-methoxyquinoline

  • Reaction Setup: Suspend the crude 5-nitro-7-methoxyquinoline (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) followed by concentrated hydrochloric acid. Heat the mixture to reflux (typically 70-80°C). The acidic conditions are crucial for the activity of the tin(II) chloride reductant.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC until the nitro-intermediate is fully consumed (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10. This step neutralizes the acid and precipitates tin salts.

  • Extraction and Purification: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-Methoxyquinolin-5-amine.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Key Applications in Research and Development

The utility of 7-Methoxyquinolin-5-amine stems from its identity as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.

Diagram: Applications of 7-Methoxyquinolin-5-amine

Applications cluster_0 cluster_1 A 7-Methoxyquinolin-5-amine (Versatile Building Block) B Anticancer Agent Development A->B Derivatization C Fluorescent Biosensors A->C Functionalization D Medicinal Chemistry Scaffolds A->D Library Synthesis

Caption: Role of 7-Methoxyquinolin-5-amine as a central precursor.

  • Development of Anticancer Agents: This compound is actively employed in the synthesis of novel anticancer agents.[1] The quinoline core is a well-established pharmacophore in oncology. Specifically, the electron-donating methoxy group at the 7-position has been reported to enhance the binding affinity of derivative compounds to tubulin, a key target in cancer chemotherapy.[1]

  • Fluorescent Biosensors: The inherent fluorescence of the quinoline scaffold makes 7-Methoxyquinolin-5-amine a valuable starting material for creating fluorescent probes and biosensors. The primary amine at the 5-position serves as a convenient chemical handle for conjugating the molecule to other analytes or biomolecules, allowing for the detection of specific biological events or targets with high sensitivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Table 3: GHS Hazard Information
Hazard ClassCodeDescription
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302Harmful if swallowed[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]

Precautions for Safe Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.[4]

  • Some suppliers recommend refrigeration at 4°C and protection from light to ensure long-term stability.[2] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.

Conclusion

7-Methoxyquinolin-5-amine is a high-value chemical intermediate with a compelling profile for researchers in drug discovery and chemical biology. Its defined chemical properties, coupled with a versatile and reactive structure, provide a robust platform for the synthesis of novel compounds targeting significant biological pathways, particularly in oncology. Its intrinsic fluorescent properties further broaden its applicability. Adherence to established synthetic protocols and rigorous safety measures will enable researchers to fully and safely exploit the potential of this important molecule.

References

  • 7-Methoxyquinoline | C10H9NO | CID 78666. PubChem, National Institutes of Health. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central, National Institutes of Health. [Link]

  • CAS No : 4964-76-5 | Product Name : 7-Methoxyquinoline. Pharmaffiliates. [Link]

  • 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110. PubChem, National Institutes of Health. [Link]

Sources

The Emerging Therapeutic Potential of 7-Methoxyquinolin-5-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4] This technical guide delves into the untapped therapeutic potential of a specific derivative, 7-Methoxyquinolin-5-amine. While direct extensive research on this compound is nascent, this paper will synthesize data from closely related analogs to build a compelling case for its investigation as a novel therapeutic agent, particularly in oncology. We will explore its probable synthetic pathways, hypothesize its mechanisms of action based on structure-activity relationships of similar molecules, and propose detailed experimental protocols for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the ever-evolving landscape of medicinal chemistry.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocyclic aromatic compound, is a recurring motif in a vast number of natural products and synthetic molecules with significant biological activities.[1][2] Its derivatives have been successfully developed into drugs for a wide range of diseases, including malaria, cancer, and various infectious and inflammatory conditions.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a fine-tuning of its pharmacological properties.[5] The introduction of electron-donating groups like methoxy (-OCH3) and amino (-NH2) moieties can significantly influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

This guide focuses on the specific analog, 7-Methoxyquinolin-5-amine, a compound that holds considerable promise as a versatile building block and a potential therapeutic agent in its own right.

Synthesis of 7-Methoxyquinolin-5-amine: A Proposed Pathway

While specific literature detailing the synthesis of 7-Methoxyquinolin-5-amine is not abundant, a highly plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted quinolines. A common and effective strategy involves the synthesis of a nitro-substituted precursor followed by its reduction to the corresponding amine.

A likely precursor for our target molecule is 7-methoxy-5-nitroquinoline. The synthesis of this intermediate can be achieved through the nitration of 7-methoxyquinoline. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol: Proposed Synthesis of 7-Methoxyquinolin-5-amine

Step 1: Nitration of 7-Methoxyquinoline to yield 7-Methoxy-5-nitroquinoline

  • To a stirred solution of 7-methoxyquinoline (1.0 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Maintain the temperature at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 7-methoxy-5-nitroquinoline, is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Reduction of 7-Methoxy-5-nitroquinoline to yield 7-Methoxyquinolin-5-amine

  • Dissolve 7-methoxy-5-nitroquinoline (1.0 equivalent) in ethanol or methanol in a flask.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen-filled balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxyquinolin-5-amine.

  • Purify the product by column chromatography on silica gel.

This proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path to obtaining the target compound for further investigation.

Therapeutic Potential and Hypothesized Mechanisms of Action

The therapeutic potential of 7-Methoxyquinolin-5-amine can be inferred from the biological activities of structurally similar compounds. The presence of a methoxy group at the 7-position and an amino group at the 5-position suggests several promising avenues for its application, most notably in anticancer therapy and as a fluorescent probe.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of quinoline derivatives bearing methoxy and amino substituents.[3][4][6]

3.1.1. Kinase Inhibition:

A significant number of quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] For instance, a study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline revealed its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival in many cancers.[9] The structural similarity of 7-Methoxyquinolin-5-amine suggests it may also target key kinases in oncogenic pathways.

3.1.2. Tubulin Polymerization Inhibition:

Another established mechanism of action for anticancer quinolines is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[10] Derivatives such as 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines have been identified as potent tubulin polymerization inhibitors.[10] The methoxy group on the 7-Methoxyquinolin-5-amine scaffold could contribute to its binding to the colchicine binding site on tubulin.

3.1.3. Structure-Activity Relationship (SAR) Insights:

Research on other quinoline derivatives provides valuable SAR insights. For example, a bulky alkoxy substituent at the 7-position has been shown to be beneficial for antiproliferative activity.[5] This further supports the potential of the 7-methoxy group in contributing to the anticancer effects of our target molecule.

The following table summarizes the anticancer activity of some relevant quinoline derivatives, providing a rationale for investigating 7-Methoxyquinolin-5-amine in this context.

Compound/Derivative ClassProposed Mechanism of ActionKey Findings
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolinePI3K/AKT/mTOR pathway inhibitionInduces apoptosis in colorectal cancer cells.[9]
5,6,7-Trimethoxy-N-aryl-2-styrylquinolin-4-aminesTubulin polymerization inhibitionPotent inhibitors of tubulin polymerization.[10]
8-Amino-5-(aryloxy)-6-methoxy-4-methylquinolinesNot fully elucidatedPotent anti-breast cancer activity.[6]
Fluorescent Probe and Biosensor Applications

The inherent fluorescence of the quinoline scaffold makes it an attractive platform for the development of fluorescent probes and biosensors.[11][12] The introduction of substituents like the methoxy group can modulate the photophysical properties of the quinoline ring.[12][13] 7-Methoxyquinolin-5-amine, with its fluorescent core and a reactive amino group, could serve as a valuable building block for creating biosensors for detecting specific analytes.[14]

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of 7-Methoxyquinolin-5-amine, a series of well-defined experimental workflows are proposed.

In Vitro Anticancer Activity Screening

A crucial first step is to assess the cytotoxic effects of 7-Methoxyquinolin-5-amine against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-Methoxyquinolin-5-amine (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action Studies

Should 7-Methoxyquinolin-5-amine exhibit significant anticancer activity, the next step is to elucidate its mechanism of action.

4.2.1. Kinase Inhibition Assay:

  • Protocol: Utilize a commercially available kinase panel to screen for the inhibitory activity of 7-Methoxyquinolin-5-amine against a broad range of protein kinases. Follow up with dose-response assays for any identified hits to determine the IC50 values.

4.2.2. Tubulin Polymerization Assay:

  • Protocol: Use a cell-free tubulin polymerization assay kit to measure the effect of 7-Methoxyquinolin-5-amine on the polymerization of purified tubulin. Monitor the change in fluorescence or absorbance over time to assess the inhibitory activity.

4.2.3. Cell Cycle Analysis:

  • Protocol: Treat cancer cells with 7-Methoxyquinolin-5-amine and then fix and stain the cells with a DNA-binding dye (e.g., propidium iodide). Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

4.2.4. Apoptosis Assay:

  • Protocol: Use an Annexin V/Propidium Iodide staining kit to detect early and late apoptotic cells by flow cytometry after treatment with 7-Methoxyquinolin-5-amine.

Visualizing the Potential: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Proposed Synthesis of 7-Methoxyquinolin-5-amine 7-Methoxyquinoline 7-Methoxyquinoline 7-Methoxy-5-nitroquinoline 7-Methoxy-5-nitroquinoline 7-Methoxyquinoline->7-Methoxy-5-nitroquinoline Nitration (HNO3/H2SO4) 7-Methoxyquinolin-5-amine 7-Methoxyquinolin-5-amine 7-Methoxy-5-nitroquinoline->7-Methoxyquinolin-5-amine Reduction (H2, Pd/C)

Caption: Proposed two-step synthesis of 7-Methoxyquinolin-5-amine.

G 7-Methoxyquinolin-5-amine 7-Methoxyquinolin-5-amine Kinase Inhibition Kinase Inhibition 7-Methoxyquinolin-5-amine->Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 7-Methoxyquinolin-5-amine->Tubulin Polymerization Inhibition PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Kinase Inhibition->PI3K/AKT/mTOR Pathway Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest PI3K/AKT/mTOR Pathway->Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Anticancer Effect Anticancer Effect Apoptosis->Anticancer Effect

Caption: Hypothesized anticancer mechanisms of 7-Methoxyquinolin-5-amine.

G cluster_workflow Biological Evaluation Workflow Start Start In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Start->In Vitro Cytotoxicity Screening (MTT Assay) Active? Active? In Vitro Cytotoxicity Screening (MTT Assay)->Active? Mechanism of Action Studies Mechanism of Action Studies Active?->Mechanism of Action Studies Yes Stop Stop Active?->Stop No Further Development Further Development Mechanism of Action Studies->Further Development

Caption: A streamlined workflow for the biological evaluation of 7-Methoxyquinolin-5-amine.

Conclusion and Future Directions

7-Methoxyquinolin-5-amine represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. Based on the well-documented activities of its structural analogs, there is a strong rationale for its investigation as a potential anticancer agent, likely acting through kinase inhibition or disruption of tubulin polymerization. Furthermore, its inherent fluorescent properties make it a candidate for the development of novel biosensors.

The proposed synthetic route and experimental workflows provide a clear and actionable path for researchers to begin to unlock the therapeutic potential of this intriguing compound. Future research should focus on the synthesis and purification of 7-Methoxyquinolin-5-amine, followed by a comprehensive biological evaluation as outlined in this guide. The insights gained from these studies will be invaluable in determining its true potential as a lead compound for the development of new and effective therapies.

References

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The Structure-Activity Relationship of 7-Methoxyquinolin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of drugs for treating malaria, cancer, and microbial infections.[1] Within the diverse landscape of quinoline-based compounds, the 7-methoxyquinolin-5-amine core has emerged as a particularly promising framework for the design of novel therapeutic agents, especially in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methoxyquinolin-5-amine derivatives, with a primary focus on their role as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy.

The strategic placement of a methoxy group at the 7-position and an amino group at the 5-position of the quinoline ring provides a unique combination of electronic and steric properties that can be fine-tuned to optimize biological activity. The 7-methoxy group, in particular, has been shown to enhance the binding of these derivatives to their biological targets, such as tubulin. This guide will delve into the nuances of how modifications to this core structure influence its anticancer and tubulin-modulating effects, offering valuable insights for researchers and drug development professionals.

Core Chemical Scaffold: 7-Methoxyquinolin-5-amine

The foundational structure for the derivatives discussed in this guide is 7-methoxyquinolin-5-amine. Its chemical structure and numbering are depicted below.

G2M_Arrest cluster_0 Cellular Environment 7-Methoxyquinolin-5-amine_Derivative 7-Methoxyquinolin-5-amine_Derivative Tubulin_Dimers Tubulin_Dimers 7-Methoxyquinolin-5-amine_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubules->Mitotic_Spindle_Disruption G2/M_Arrest G2/M_Arrest Mitotic_Spindle_Disruption->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis Synthesis Start 7-Methoxyquinolin-5-amine Coupling Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig or Suzuki) Start->Coupling Reagent Aryl Halide (Ar-X) or Aryl Boronic Acid (Ar-B(OH)₂) Reagent->Coupling Product N-Aryl-7-methoxyquinolin-5-amine Coupling->Product

Caption: General synthetic workflow.

Step-by-Step Protocol (Illustrative Example):

  • Reaction Setup: To a solution of 7-methoxyquinolin-5-amine (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane) in a reaction vessel, add the substituted aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-methoxyquinolin-5-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Tubulin Polymerization Assay

The ability of the synthesized compounds to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.

Protocol Overview:

  • Reagent Preparation: Prepare a solution of purified tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations.

  • Data Acquisition: Measure the change in absorbance or fluorescence at 340 nm over time at 37 °C using a microplate reader. An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Directions

The 7-methoxyquinolin-5-amine scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly those that target tubulin polymerization. The SAR data from closely related quinoline series strongly suggest that N-aryl substitution at the 5-amino position, especially with a trimethoxyphenyl group, is a key strategy for achieving potent anti-tubulin activity. The 7-methoxy group plays a crucial role in anchoring the molecule within the colchicine binding site.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wider range of substituents at the 5-amino and 2-positions to further optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-like characteristics.

  • In Vivo Efficacy: Testing of lead compounds in preclinical animal models of cancer to validate their therapeutic potential.

  • Computational Modeling: Utilization of molecular docking and dynamics simulations to gain a deeper understanding of the binding interactions between these derivatives and tubulin, which can guide the design of next-generation inhibitors.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel 7-methoxyquinolin-5-amine-based therapeutics for the treatment of cancer.

References

  • Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. (2011). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. (2020). Bioorganic Chemistry. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]

  • Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. (2017). PLoS ONE. [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). ACS Publications. [Link]

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  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). PubMed Central. [Link]

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The 4-Anilinoquinoline Scaffold: A Privileged Pharmacophore in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Kinase Inhibition and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, as central regulators of cellular signaling, dictate processes such as cell growth, differentiation, and survival.[1] Their aberrant activation is a hallmark of many malignancies, making them prime targets for drug development.[1] In the quest for potent and selective kinase inhibitors, medicinal chemistry has seen the emergence of "privileged scaffolds" – core molecular structures that exhibit a high affinity for a particular class of biological targets. The 4-anilinoquinoline core has solidified its status as one such scaffold, serving as the foundation for numerous approved and investigational kinase inhibitors. This technical guide will delve into the critical role of the 4-anilinoquinoline moiety as a pharmacophore, with a particular focus on the clinical success of bosutinib, a potent dual inhibitor of Src and Abl kinases.

Deconstructing the 4-Anilinoquinoline Pharmacophore: A Symphony of Molecular Interactions

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a response. The 4-anilinoquinoline scaffold presents a constellation of features that make it an exceptional starting point for the design of ATP-competitive kinase inhibitors.

At its core, the quinoline ring system acts as a bioisostere of the adenine portion of ATP, enabling it to anchor within the ATP-binding pocket of kinases. The nitrogen atom at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

The aniline group at the 4-position extends into a more variable region of the ATP-binding site, often referred to as the "selectivity pocket." Modifications to this aniline ring are instrumental in tuning the inhibitor's potency and selectivity for specific kinases. Substituents on the aniline ring can engage in additional hydrogen bonding, van der Waals interactions, or hydrophobic interactions, thereby optimizing the inhibitor's binding profile.

Furthermore, the quinoline core itself offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability. As we will explore in the case of bosutinib, strategic placement of functional groups on the quinoline ring can significantly enhance the drug-like properties of the molecule.

Bosutinib: A Case Study in Rational Drug Design with the 4-Anilinoquinoline Scaffold

Bosutinib (marketed as Bosulif®) is a second-generation tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] It functions as a potent, ATP-competitive inhibitor of both the Bcr-Abl fusion protein, the pathogenic driver of CML, and the Src family of kinases.[1][3] The chemical structure of bosutinib, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, elegantly showcases the principles of pharmacophore-based drug design.

Structure-Activity Relationship (SAR) of Bosutinib

The development of bosutinib and other quinoline-based kinase inhibitors has been guided by extensive structure-activity relationship studies.[4] These studies have elucidated the contribution of each component of the molecule to its biological activity.

Structural Feature Contribution to Activity
Quinoline Core Acts as an ATP-mimetic, anchoring in the adenine-binding pocket.
4-Anilino Linkage Orients the substituted phenyl ring towards the selectivity pocket.
2,4-dichloro-5-methoxyphenyl Group Enhances potency and selectivity through interactions within the hydrophobic pocket of the kinase.
6-Methoxy Group Improves cellular potency and metabolic stability.
7-(3-(4-methylpiperazin-1-yl)propoxy) Group Increases solubility and provides an additional interaction point with the solvent-exposed region of the kinase.
3-Carbonitrile Group Contributes to the overall binding affinity and electronic properties of the molecule.

The quinazoline core, a close structural relative of quinoline, has also been extensively explored in the development of EGFR kinase inhibitors, with similar SAR principles applying.[4][5]

Mechanism of Action and Downstream Signaling

Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl and Src kinases, thereby inhibiting their catalytic activity.[1] This blockade of kinase function disrupts the downstream signaling pathways that promote the proliferation and survival of cancer cells.[6]

The inhibition of the Bcr-Abl oncoprotein is the primary mechanism of action in Ph+ CML. In neuroblastoma, bosutinib has been shown to suppress tumor growth by inhibiting the activity of Src and c-Abl, which in turn leads to the downregulation of several critical signaling cascades, including:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • JAK/STAT3 Pathway: Plays a key role in cytokine signaling and cell survival.[6]

G Bosutinib Bosutinib Src_Abl Src/Abl Kinases Bosutinib->Src_Abl Inhibits PI3K PI3K Src_Abl->PI3K MAPK MAPK Src_Abl->MAPK JAK JAK Src_Abl->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Bosutinib inhibits Src/Abl, downregulating key pro-survival pathways.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of a drug like bosutinib relies on robust and reproducible experimental protocols for its synthesis and biological characterization.

Synthetic Protocol for Bosutinib

The synthesis of bosutinib can be achieved through a multi-step process, with several reported routes. A common approach involves the construction of the core quinoline ring system followed by the sequential addition of the side chains.[7][8][9]

Step 1: Synthesis of the 4-chloro-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile intermediate.

  • Start with a suitably substituted aniline precursor.

  • Perform a cyclization reaction to form the quinoline ring system. A common method is the Gould-Jacobs reaction.

  • Introduce the 3-carbonitrile group.

  • Chlorinate the 4-position of the quinoline ring, for example, using phosphorus oxychloride.

  • Alkylate the 7-hydroxy group with 1-bromo-3-chloropropane.

Step 2: Coupling with 2,4-dichloro-5-methoxyaniline.

  • React the 4-chloroquinoline intermediate from Step 1 with 2,4-dichloro-5-methoxyaniline in the presence of a suitable base and solvent to form the 4-anilinoquinoline core.

Step 3: Introduction of the N-methylpiperazine side chain.

  • React the product from Step 2 with N-methylpiperazine to displace the terminal chloride on the propoxy chain, yielding bosutinib.

G cluster_synthesis Bosutinib Synthesis Workflow Start Substituted Aniline Cyclization Quinoline Ring Formation Start->Cyclization Functionalization Chlorination & Alkylation Cyclization->Functionalization Coupling Coupling with Aniline Derivative Functionalization->Coupling Final_Step N-methylpiperazine Addition Coupling->Final_Step Bosutinib Bosutinib Final_Step->Bosutinib

Caption: A generalized workflow for the synthesis of bosutinib.

Kinase Inhibition Assay: Evaluating Potency

The potency of bosutinib against its target kinases can be determined using a variety of in vitro assays. A common method is a coupled-enzyme assay that measures the production of ADP, a product of the kinase reaction.[10]

Protocol: Coupled Kinase Assay for Abl Kinase Inhibition

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.6 mg/ml NADH, 1 mM DTT, pyruvate kinase, and lactate dehydrogenase.

  • Compound Preparation: Prepare serial dilutions of bosutinib in DMSO.

  • Assay Initiation: In a 96-well plate, combine the reaction mixture, a substrate peptide for Abl kinase (e.g., Abltide), and the diluted bosutinib or DMSO control.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified Abl kinase domain.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A fluorescence-based binding assay can also be employed to determine the binding affinity (Kd) of bosutinib to its target kinases.[10]

Conclusion: The Future of 4-Anilinoquinoline-Based Drug Discovery

The 4-anilinoquinoline scaffold continues to be a cornerstone of modern kinase inhibitor design. The clinical success of bosutinib and other drugs based on this pharmacophore is a testament to the power of rational, structure-guided drug discovery. As our understanding of the human kinome deepens and new resistance mechanisms emerge, the versatility of the 4-anilinoquinoline core will undoubtedly be leveraged to develop the next generation of targeted therapies. The ability to systematically modify this scaffold to optimize potency, selectivity, and pharmacokinetic properties ensures its enduring legacy in the field of medicinal chemistry.

References

  • Song, D., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(11), 13750-13759. Available at: [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. Available at: [Link]

  • NSSG. (2016). bosutinib - NSSG Chemotherapy Protocol. NSSG. Available at: [Link]

  • Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.
  • PubChem. (n.d.). 7-Methoxyisoquinoline. PubChem. Available at: [Link]

  • MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(22), 7609. Available at: [Link]

  • Keller, M. C., et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e34803. Available at: [Link]

  • Rosti, G., et al. (2015). Bosutinib for Chronic Myeloid Leukemia. Expert Review of Hematology, 8(5), 579-587. Available at: [Link]

  • ResearchGate. (2014). New Synthetic Process for Bosutinib. ResearchGate. Available at: [Link]

  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. Available at: [Link]

  • ChemRxiv. (2020). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2016). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 7(45), 73496-73507. Available at: [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

  • SWAG Cancer Alliance. (n.d.). Bosutinib. SWAG Cancer Alliance. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12, 1364531. Available at: [Link]

  • Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2814. Available at: [Link]

  • Frontiers. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 75. Available at: [Link]

  • MDPI. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Current Oncology, 29(12), 9579-9588. Available at: [Link]

  • Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. BOSULIF HCP. Available at: [Link]

  • National Center for Biotechnology Information. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 57(10), 4247–4263. Available at: [Link]

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An In-Depth Technical Guide to the Electronic Properties and Reactivity Profile of 7-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with significant biological and photophysical properties. Its rigid, planar structure and rich electronic nature make it an ideal framework for designing molecules that can interact with biological targets or function as fluorescent probes.[1][2] Among the vast library of quinoline derivatives, 7-Methoxyquinolin-5-amine emerges as a compound of particular interest due to the unique interplay of its electron-donating substituents, which profoundly influence its chemical behavior and potential applications.

This technical guide provides a comprehensive analysis of the electronic properties and reactivity profile of 7-Methoxyquinolin-5-amine. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical characteristics of this versatile molecule. The insights provided herein are grounded in established principles of physical organic chemistry and supported by data from analogous systems, offering a predictive framework for its application in novel research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Methoxyquinolin-5-amine is presented in the table below.

PropertyValueSource
CAS Number 1027266-57-4[3]
Molecular Formula C₁₀H₁₀N₂O[3]
Molecular Weight 174.20 g/mol [3]
Appearance Solid (predicted)-
Purity ≥95% (typical)[3]
Storage 4°C, protect from light[3]

Electronic Properties: A Tale of Two Donors

The electronic landscape of 7-Methoxyquinolin-5-amine is dictated by the synergistic and sometimes competing effects of the methoxy (-OCH₃) and amino (-NH₂) groups, both potent electron-donating groups, on the quinoline ring system.

Resonance and Inductive Effects

The methoxy group at the 7-position and the amino group at the 5-position both exert strong +M (mesomeric or resonance) and weak -I (inductive) effects. The lone pair of electrons on the oxygen and nitrogen atoms can be delocalized into the aromatic π-system, increasing the electron density of the quinoline ring. This enhanced electron density is particularly pronounced at the ortho and para positions relative to these substituents.

The interplay of these electronic effects governs the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The increased nucleophilicity of the benzene ring makes it more susceptible to attack by electrophiles.

Caption: Molecular structure of 7-Methoxyquinolin-5-amine.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. For an electron-rich system like 7-Methoxyquinolin-5-amine, the HOMO is expected to be relatively high in energy, indicating its propensity to donate electrons in chemical reactions. The LUMO, conversely, will be at a lower energy, signifying its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. In 7-Methoxyquinolin-5-amine, the regions of highest negative electrostatic potential (typically colored red or yellow) are expected to be localized around the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the substituents, as well as on the carbon atoms of the benzene ring that are activated by the electron-donating groups. These electron-rich areas are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would indicate areas susceptible to nucleophilic attack, although these are expected to be less pronounced in this electron-rich molecule.

Proposed Synthesis of 7-Methoxyquinolin-5-amine

A plausible and historically significant method for the synthesis of the quinoline core is the Skraup synthesis.[4][5] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. For the synthesis of 7-Methoxyquinolin-5-amine, the logical starting material would be 3-methoxy-5-nitroaniline. The nitro group can subsequently be reduced to the desired amino group.

Caption: Proposed synthetic workflow for 7-Methoxyquinolin-5-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Methoxy-5-nitroquinoline via Skraup Reaction

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charge Reactants: To the flask, add 3-methoxy-5-nitroaniline.

  • Prepare Skraup Reagent: In a separate beaker, carefully and slowly add concentrated sulfuric acid to glycerol with cooling in an ice bath. Then, add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). Ferrous sulfate can be added to moderate the reaction.[6]

  • Reaction Execution: Slowly add the Skraup reagent to the aniline derivative in the reaction flask. The reaction is highly exothermic and should be controlled by cooling.[6]

  • Heating: Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure complete cyclization.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude 7-methoxy-5-nitroquinoline can be purified by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction of 7-Methoxy-5-nitroquinoline to 7-Methoxyquinolin-5-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 7-methoxy-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Add Reducing Agent: Add a reducing agent. Common choices include tin metal and concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

  • Reaction Execution: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: If using Sn/HCl, filter the hot solution to remove any unreacted tin. Cool the filtrate and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 7-Methoxyquinolin-5-amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Reactivity Profile: A Guide to Functionalization

The reactivity of 7-Methoxyquinolin-5-amine is dominated by the electron-rich nature of the benzene portion of the quinoline ring. The pyridine ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

The amino and methoxy groups are strong activating, ortho-, para-directing groups. In 7-Methoxyquinolin-5-amine, the positions ortho and para to the amino group (C6 and C4) and the positions ortho and para to the methoxy group (C8 and C5, with C5 already substituted) are activated. The amino group is a stronger activating group than the methoxy group. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are C6 and C4. Steric hindrance may influence the regioselectivity between these two positions.

Examples of Potential EAS Reactions:

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C6 or C8 position. The conditions would need to be carefully controlled to avoid over-nitration or oxidation, and protection of the amino group might be necessary.[7]

  • Halogenation: Reaction with bromine in a suitable solvent (e.g., acetic acid) would be expected to yield a bromo-substituted derivative, likely at the C6 or C8 position.

  • Friedel-Crafts Acylation: Acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group.[8] The reaction would likely occur at the C6 or C8 position. The amino group would need to be protected as it can react with the Lewis acid.[3]

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless there is a good leaving group present and the ring is activated by strong electron-withdrawing groups. Given that 7-Methoxyquinolin-5-amine has two strong electron-donating groups, the ring is deactivated towards nucleophilic attack. Therefore, NAS reactions are not expected to be favorable under normal conditions.

Applications in Drug Discovery and Materials Science

The structural and electronic features of 7-Methoxyquinolin-5-amine make it a promising candidate for various applications.

Anticancer Drug Development

The quinoline scaffold is a common feature in many anticancer agents. The presence of the methoxy group, in particular, has been associated with enhanced antitumor activity in some contexts. The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the amino group can be acylated or alkylated to introduce different functionalities that may enhance binding to biological targets such as kinases or topoisomerases.

Caption: Hypothetical mechanism of action in anticancer therapy.

Fluorescent Probes and Biosensors

Quinoline derivatives are known for their fluorescent properties and have been extensively used in the development of fluorescent probes for detecting metal ions and for bio-imaging.[1] The fluorescence of the quinoline core is sensitive to its electronic environment. The amino and methoxy groups can enhance the quantum yield and modulate the emission wavelength. The amino group can also serve as a binding site for analytes or as a point of attachment to other molecules, making 7-Methoxyquinolin-5-amine a valuable building block for the synthesis of more complex fluorescent sensors.

Conclusion

7-Methoxyquinolin-5-amine is a fascinating molecule with a rich electronic and reactivity profile. The presence of two strong electron-donating groups on the quinoline scaffold makes it a highly activated system for electrophilic aromatic substitution, offering numerous possibilities for chemical functionalization. Its structural similarity to known bioactive molecules and fluorescent compounds suggests significant potential in the fields of drug discovery and materials science. This technical guide provides a foundational understanding of its properties and a predictive framework for its synthesis and reactivity, which we hope will inspire and facilitate future research into this promising compound.

References

  • Mansfield, R. G. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. [Journal Name], [Volume], [page numbers]. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • Li, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]

  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Quinoline. [Source, e.g., University Lecture Notes]. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Li, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Kelly, J. X., Smilkstein, M. J., & Riscoe, M. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1940). The preparation of quinolines by a modified Skraup reaction. Journal of the American Chemical Society, 62(7), 1705–1707. Retrieved from [Link]

  • SlideShare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Retrieved from [Link]

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A Technical Guide to the Solubility of 7-Methoxyquinolin-5-amine in Organic Solvents and Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Methoxyquinolin-5-amine, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound in both organic and aqueous environments is fundamental for its effective application in drug discovery, chemical synthesis, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for researchers. We will explore the physicochemical properties of 7-Methoxyquinolin-5-amine, delve into the factors governing its solubility, and provide detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in a Research Context

7-Methoxyquinolin-5-amine (C₁₀H₁₀N₂O, Molar Mass: 174.20 g/mol ) is a heterocyclic aromatic amine with a quinoline scaffold, a privileged structure in numerous biologically active compounds.[1] Its utility as a synthetic intermediate necessitates a thorough understanding of its solubility profile. In drug development, solubility is a critical determinant of a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, knowledge of solubility is paramount for reaction optimization, purification, and product formulation. This guide aims to provide a deep dive into the solubility of 7-Methoxyquinolin-5-amine, empowering researchers to handle and utilize this compound with precision and confidence.

Physicochemical Properties of 7-Methoxyquinolin-5-amine

A foundational understanding of the physicochemical properties of 7-Methoxyquinolin-5-amine is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₀N₂O[2]
Molecular Weight174.20 g/mol [2]
Melting Point~145-150 °C[3]
AppearanceCrystalline solid[3]
Predicted pKa~3.98 (for the isomeric 5-methoxyquinolin-8-amine)[4]

The presence of both a hydrophobic quinoline ring system and polar amine and methoxy functional groups suggests a nuanced solubility profile. The amine group, in particular, introduces pH-dependent solubility in aqueous media.

Solubility in Organic Solvents: A Qualitative and Quantitative Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility in organic solvents. The aromatic and heterocyclic nature of 7-Methoxyquinolin-5-amine suggests good solubility in a range of organic solvents.

Qualitative Assessment

Based on its chemical structure and data from suppliers, 7-Methoxyquinolin-5-amine exhibits moderate to good solubility in polar protic and aprotic organic solvents.

  • High Solubility Expected: In solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent at solvating a wide range of organic molecules.

  • Moderate Solubility: In alcohols such as methanol and ethanol, as indicated by supplier data.[3]

  • Lower Solubility Expected: In non-polar solvents like hexanes and toluene, due to the presence of the polar amine and methoxy groups.

Quantitative Data (Predicted)
SolventPredicted Solubility Range (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO)> 20High polarity and aprotic nature favor dissolution.
N,N-Dimethylformamide (DMF)> 20Similar to DMSO in its solvating properties.
Methanol5 - 15Polar protic solvent capable of hydrogen bonding.
Ethanol5 - 15Similar to methanol, with slightly lower polarity.

It is crucial to note that these are estimated values. For precise applications, experimental determination is highly recommended.

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of 7-Methoxyquinolin-5-amine is intrinsically linked to the pH of the medium due to the basicity of the 5-amino group.

The Underlying Chemistry: Ionization and Solubility

The amine group can be protonated in acidic conditions to form the corresponding ammonium salt. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in water.

*dot graph "Ionization_Equilibrium" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} *enddot

Caption: Ionization equilibrium of 7-Methoxyquinolin-5-amine.

The pKa of the conjugate acid of an amine is the pH at which 50% of the molecules are in the ionized (protonated) form and 50% are in the neutral (free base) form. For 7-Methoxyquinolin-5-amine, a predicted pKa of approximately 3.98 for its isomer suggests it is a weak base.[4] This implies that at a pH below its pKa, the protonated, more soluble form will predominate.

Predicted pH-Solubility Profile
  • pH < pKa (e.g., pH 1-3): The compound will be predominantly in its protonated form, leading to significantly higher aqueous solubility.

  • pH ≈ pKa (e.g., pH ~4): A mixture of the neutral and protonated forms will exist, resulting in intermediate solubility.

  • pH > pKa (e.g., pH 7 and above): The compound will be primarily in its less soluble neutral form, leading to low aqueous solubility.

Experimental Determination of Solubility: A Practical Guide

For research and development, precise solubility data is often required. The following sections provide detailed protocols for determining the solubility of 7-Methoxyquinolin-5-amine.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

*dot graph "Shake_Flask_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} *enddot

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for Organic Solvent Solubility:

  • Preparation: Add an excess amount of 7-Methoxyquinolin-5-amine to a known volume of the organic solvent (e.g., 5-10 mg in 1 mL of solvent in a glass vial).

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a stock solution of 7-Methoxyquinolin-5-amine of known concentration in the same solvent.

    • Create a series of dilutions from the stock solution to generate a calibration curve using UV-Vis spectrophotometry. Measure the absorbance at the λmax of the compound.

    • Dilute the supernatant from the solubility experiment to fall within the linear range of the calibration curve and measure its absorbance.

    • Calculate the concentration of the dissolved compound using the calibration curve.

Protocol for Aqueous Solubility (pH-dependent):

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Equilibration: Follow the same procedure as for organic solvents, but use the prepared aqueous buffers as the solvent.

  • Quantification: Use UV-Vis spectrophotometry for quantification. It is important to ensure that the final diluted sample for measurement is in a buffer where the compound is fully soluble to avoid precipitation in the cuvette.

UV-Vis Spectrophotometry for Quantification

General Procedure:

  • Determine λmax: Scan a dilute solution of 7-Methoxyquinolin-5-amine in the chosen solvent (e.g., methanol or an appropriate buffer) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Unknown Sample: Measure the absorbance of the appropriately diluted supernatant from the solubility experiment and determine its concentration from the calibration curve.

Conclusion and Key Takeaways for the Researcher

The solubility of 7-Methoxyquinolin-5-amine is a multifaceted property governed by its chemical structure and the nature of the solvent.

  • In Organic Solvents: It is expected to be readily soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols like methanol and ethanol.

  • In Aqueous Media: Its solubility is highly dependent on pH. It will be significantly more soluble in acidic conditions (pH < 4) due to the protonation of the 5-amino group. In neutral and basic media, its aqueous solubility is expected to be low.

  • Experimental Verification: For any application requiring precise solubility data, the shake-flask method coupled with UV-Vis quantification provides a reliable and robust approach.

By understanding these principles and employing the outlined experimental methodologies, researchers can effectively harness the potential of 7-Methoxyquinolin-5-amine in their scientific endeavors.

References

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyquinolin-8-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–VIS spectra of compounds 5 (a) and 7 (b) in different pH buffer.... Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • ACS Omega. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

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Methodological & Application

Scalable Synthesis of 7-Methoxyquinolin-5-amine: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Methoxyquinolin-5-amine in Medicinal Chemistry

7-Methoxyquinolin-5-amine is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its quinoline core is a prevalent scaffold in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic placement of the methoxy and amine functionalities on the quinoline ring system allows for diverse chemical modifications, making it a versatile intermediate for the development of novel therapeutics. This guide provides detailed, scalable, and field-proven protocols for the synthesis of 7-Methoxyquinolin-5-amine, designed to be a self-validating system for researchers, scientists, and professionals in drug development. The presented methodologies are grounded in established chemical principles and have been optimized for safety, efficiency, and scalability.

Strategic Overview of the Synthetic Pathway

The synthesis of 7-Methoxyquinolin-5-amine is most effectively approached through a robust three-step sequence, commencing with the construction of the quinoline core, followed by regioselective nitration, and culminating in the reduction of the nitro group to the desired amine. This pathway is advantageous due to the ready availability of starting materials, the reliability of the chemical transformations, and the amenability of each step to scale-up.

Synthesis_Pathway Start 3-Methoxyaniline Intermediate1 7-Methoxyquinoline Start->Intermediate1 Skraup Reaction Intermediate2 7-Methoxy-5-nitroquinoline Intermediate1->Intermediate2 Nitration FinalProduct 7-Methoxyquinolin-5-amine Intermediate2->FinalProduct Reduction

Figure 1: Overall synthetic workflow for 7-Methoxyquinolin-5-amine.

Protocol I: Skraup Synthesis of 7-Methoxyquinoline

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.[1][2] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a dehydrating acid and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control to prevent runaway reactions.[1][3] The use of a moderator, such as ferrous sulfate, is highly recommended to ensure a controlled and safe reaction.[3]

Causality of Experimental Choices:
  • 3-Methoxyaniline as the Starting Material: The methoxy group at the meta position of the aniline directs the cyclization to favor the formation of the 7-methoxy isomer, which is the desired product.

  • Glycerol as the Acrolein Precursor: In the presence of a strong acid like sulfuric acid, glycerol dehydrates to form acrolein in situ, which then undergoes a Michael addition with the aniline.[2]

  • Sulfuric Acid as the Catalyst and Dehydrating Agent: Sulfuric acid is essential for both the dehydration of glycerol and the acid-catalyzed cyclization of the intermediate to form the dihydroquinoline.

  • Nitrobenzene as the Oxidizing Agent: Nitrobenzene is a traditional and effective oxidizing agent that converts the dihydroquinoline intermediate to the aromatic quinoline. It is also reduced to aniline in the process, which can theoretically re-enter the reaction, although this is not relied upon for stoichiometry.

  • Ferrous Sulfate as a Moderator: The Skraup reaction can be highly exothermic. Ferrous sulfate helps to moderate the reaction rate, preventing it from becoming too vigorous and improving safety and yield.[3]

Detailed Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyaniline123.15123.2 g1.0
Glycerol (anhydrous)92.09276.3 g3.0
Nitrobenzene123.11123.1 g1.0
Concentrated Sulfuric Acid98.08200 mL-
Ferrous Sulfate Heptahydrate278.0120 g-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-methoxyaniline, glycerol, and nitrobenzene.

  • Begin stirring the mixture and add ferrous sulfate heptahydrate.

  • Slowly and cautiously add concentrated sulfuric acid through the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the temperature of the reaction mixture should be monitored and controlled with an ice-water bath if necessary, keeping it below 120°C.

  • After the addition of sulfuric acid is complete, heat the mixture to 140-150°C in an oil bath and maintain this temperature for 3-4 hours.[3] The reaction mixture will darken significantly.

  • Allow the reaction to cool to below 100°C and then cautiously pour the mixture into 2 L of cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in a well-ventilated fume hood as the neutralization is highly exothermic.

  • The crude 7-methoxyquinoline will separate as a dark oil. Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic extracts and wash with brine (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-methoxyquinoline by vacuum distillation to yield a pale yellow oil.

Protocol II: Nitration of 7-Methoxyquinoline to 7-Methoxy-5-nitroquinoline

The nitration of the quinoline ring is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents. In the case of 7-methoxyquinoline, the electron-donating methoxy group activates the benzene ring, and the pyridine ring is deactivated towards electrophilic attack. The nitration is expected to occur at the C5 or C8 position. A similar nitration of 8-methoxyquinoline has been shown to yield the 5-nitro derivative, suggesting that the 5-position is susceptible to nitration.[4]

Causality of Experimental Choices:
  • Mixed Acid (Nitric Acid and Sulfuric Acid): This is a standard and highly effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Controlled Temperature: The nitration reaction is exothermic and the temperature must be carefully controlled to prevent over-nitration and the formation of byproducts. Maintaining a low temperature (0-5°C) during the addition of the substrate is crucial for selectivity.

Detailed Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methoxyquinoline159.1879.6 g0.5
Concentrated Sulfuric Acid98.08250 mL-
Concentrated Nitric Acid63.0145 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • In a separate beaker, dissolve 7-methoxyquinoline in a minimal amount of concentrated sulfuric acid.

  • Slowly add the 7-methoxyquinoline solution to the cold nitrating mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

  • A yellow precipitate of 7-methoxy-5-nitroquinoline will form. Allow the ice to melt completely.

  • Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-methoxy-5-nitroquinoline as yellow crystals.

Protocol III: Reduction of 7-Methoxy-5-nitroquinoline to 7-Methoxyquinolin-5-amine

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, but for scalability and cost-effectiveness, reduction with iron powder in an acidic medium is a preferred choice.[5][6] This method is generally high-yielding and avoids the use of expensive and hazardous reagents like catalytic hydrogenation with precious metal catalysts.

Causality of Experimental Choices:
  • Iron Powder: Iron is an inexpensive and effective reducing agent for nitro groups. In the presence of an acid, it is oxidized to iron(II) and iron(III) salts while the nitro group is reduced.

  • Acetic Acid: Acetic acid serves as the acidic medium to activate the iron and as a proton source for the reduction. It is a milder acid than mineral acids, which helps to avoid potential side reactions.

  • Ethanol as a Co-solvent: Ethanol is used to improve the solubility of the nitroquinoline starting material, ensuring a more homogeneous reaction mixture and facilitating a smoother reaction.

Detailed Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methoxy-5-nitroquinoline204.18102.1 g0.5
Iron Powder (<325 mesh)55.84140 g2.5
Glacial Acetic Acid60.05500 mL-
Ethanol46.071 L-

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 7-methoxy-5-nitroquinoline and ethanol.

  • Stir the mixture to form a suspension and then add glacial acetic acid.

  • Heat the mixture to a gentle reflux (around 80-90°C) with vigorous stirring.

  • In small portions, carefully add the iron powder to the refluxing mixture over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition of iron is complete, continue to reflux the mixture for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature and then filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the ethanol and most of the acetic acid.

  • To the residue, add 1 L of water and basify to a pH of 9-10 with a concentrated ammonium hydroxide solution.

  • The product, 7-Methoxyquinolin-5-amine, will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene if necessary.

Analytical Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: To assess the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • The Skraup synthesis is highly exothermic and can become violent if not properly controlled. Careful temperature monitoring and the use of a moderator are essential.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Nitro compounds can be explosive and should be handled with caution.

  • Iron powder is flammable.

Conclusion

The protocols detailed in this guide provide a robust and scalable pathway for the synthesis of 7-Methoxyquinolin-5-amine. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers and drug development professionals can confidently and safely produce this valuable intermediate for their research and development endeavors. The self-validating nature of these protocols, grounded in established literature and practical experience, ensures a high degree of reproducibility and success.

References

  • (Reference for the importance of quinolines in medicinal chemistry - to be added from a general medicinal chemistry textbook or review article)
  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Source of the PDF document, if available]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Source of the PDF document, if available]
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • (Reference for nitration of aromatic compounds - to be added from a standard organic chemistry textbook)
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014, December 31).
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved from [URL of the Common Organic Chemistry webpage]
  • (Reference for the reduction of nitro compounds - to be added from a standard organic chemistry textbook or a relevant review article)
  • (Reference for general laboratory safety procedures - to be added from a reputable source like the ACS guide to safe labor

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Application Notes: Step-by-Step Procedure for Amination of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific placement of functional groups on this bicyclic heterocycle is paramount for modulating pharmacological activity. Among these, amino-substituted quinolines are of particular interest due to their prevalence in antimalarial, antibacterial, and anticancer drugs. The 7-methoxyquinoline framework, in particular, is a valuable precursor, and the introduction of an amino group at various positions can significantly alter its biological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the amination of a 7-methoxyquinoline derivative. We will delve into the mechanistic underpinnings of the most robust and widely adopted method—the Buchwald-Hartwig amination—and provide a detailed, field-proven protocol for its successful implementation in a laboratory setting.

Mechanistic Insights: Crafting the C-N Bond

The formation of a carbon-nitrogen bond with an aromatic ring, such as a quinoline system, can be approached through several synthetic strategies. The choice of method is dictated by the substrate's electronic properties and the desired scope of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

In some cases, direct amination can be achieved via Nucleophilic Aromatic Substitution (SNAr). This reaction is contingent on the aromatic ring being sufficiently electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halide).[1][2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] For a 7-methoxyquinoline, the methoxy group is electron-donating, which generally disfavors the SNAr pathway unless other strongly activating groups are present on the ring.

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are not amenable to SNAr, the Buchwald-Hartwig amination has emerged as a powerful and versatile alternative.[4][5] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or triflates) and a wide array of primary and secondary amines.[6][7] Its broad functional group tolerance and applicability to both electron-rich and electron-poor aromatic systems have made it an indispensable tool in modern organic synthesis.[5][8]

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a sequence of oxidative addition, ligand exchange, and reductive elimination steps.[6][9] The choice of palladium precursor, phosphine ligand, and base are critical for achieving high yields and reaction efficiency.

Below is a diagrammatic representation of the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X (Ln) OxAdd->PdII_Aryl LigandExch Ligand Exchange PdII_Aryl->LigandExch + R'NH2 - HX PdII_Amine Ar-Pd(II)-NHR' (Ln) LigandExch->PdII_Amine ReductElim Reductive Elimination PdII_Amine->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NHR' ReductElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Chloro-7-methoxyquinoline

This protocol details the amination of 4-chloro-7-methoxyquinoline with a representative primary amine, aniline, using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The starting material, 4-chloro-7-methoxyquinoline, can be synthesized from 7-methoxy-4-quinolinol.[10]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)SupplierNotes
4-Chloro-7-methoxyquinolineC₁₀H₈ClNO193.631.0 g5.16Commercially AvailableStore in a cool, dry place.
AnilineC₆H₇N93.130.58 mL6.20Commercially AvailableFreshly distilled if necessary.
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7247 mg0.0516Commercially AvailablePalladium(0) source.
XantphosC₃₉H₃₂OP₂578.6090 mg0.155Commercially AvailableLigand.
Sodium tert-butoxideNaOᵗBu96.10695 mg7.23Commercially AvailableBase; handle in a glovebox.
TolueneC₇H₈92.1420 mL-Commercially AvailableAnhydrous, degassed.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-methoxyquinoline (1.0 g, 5.16 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 47 mg, 0.0516 mmol, 1 mol%), and Xantphos (90 mg, 0.155 mmol, 3 mol%).

    • In a glovebox, add sodium tert-butoxide (695 mg, 7.23 mmol).

    • Seal the flask with a rubber septum.

  • Reagent Addition:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene (20 mL) via syringe.

    • Add aniline (0.58 mL, 6.20 mmol) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified N-(7-methoxyphenyl)-4-aminoquinoline.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Scope of the Amination Reaction

The Buchwald-Hartwig amination is compatible with a wide range of amines. The following table provides representative examples of different amines that can be coupled with 4-chloro-7-methoxyquinoline and typical reaction conditions.

AmineBaseSolventTemperature (°C)Typical Yield (%)
AnilineNaOᵗBuToluene10085-95
MorpholineK₃PO₄Dioxane11080-90
BenzylamineCs₂CO₃Toluene10075-85
n-ButylamineK₂CO₃DMF12070-80

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Vary the ligand, base, or solvent. Some combinations may be more effective for specific substrates.

    • Check the purity of the starting materials. Impurities can inhibit the catalyst.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Increase the catalyst loading slightly (e.g., to 2 mol%).

  • Side Product Formation:

    • Hydrodehalogenation (replacement of the halogen with hydrogen) can sometimes be a competing reaction. Using a less hindered base or a different ligand might mitigate this.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of aminated 7-methoxyquinoline derivatives. The provided protocol offers a robust starting point for researchers, and the versatility of the reaction allows for the synthesis of a diverse library of compounds for further investigation in drug discovery and development programs. Careful attention to experimental conditions, particularly maintaining an inert atmosphere, is crucial for achieving high yields and purity.

References

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

  • Epistemeo. The Buchwald-Hartwig Amination Reaction. 2012. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Abel AS, et al. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. 2013. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016. Available from: [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. 2017. Available from: [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. 2019. Available from: [Link]

  • Chemistry with Dr. G. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 2025. Available from: [Link]

Sources

The Synthesis of N-(7-Methoxyquinolin-5-yl) Amide Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of amide derivatives from 7-methoxyquinolin-5-amine, a crucial building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth exploration of the synthetic methodologies, practical protocols, and the underlying chemical principles governing these transformations.

Introduction: The Significance of 7-Methoxyquinolin-5-amine and its Amide Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class of compounds, 7-methoxyquinolin-5-amine serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. The introduction of an amide functionality at the 5-amino position can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Amide derivatives of 7-methoxyquinolin-5-amine have been investigated for their potential as kinase inhibitors, anticancer agents, and modulators of various biological pathways. The amide bond, being a stable and prevalent functional group in biological systems, allows for the exploration of diverse chemical space and the fine-tuning of molecular interactions with target proteins.

Understanding the nuances of amide bond formation with an aromatic amine like 7-methoxyquinolin-5-amine is paramount for the successful and efficient synthesis of these potentially therapeutic compounds. This guide will delve into the most common and effective methods for achieving this transformation.

Fundamental Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures.[1] To circumvent this, two primary strategies are employed in modern organic synthesis: the use of coupling reagents to activate the carboxylic acid, and the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

Amide Coupling Reactions

Amide coupling reactions involve the in-situ activation of a carboxylic acid by a coupling reagent, which facilitates the nucleophilic attack of the amine. This method is widely favored due to its mild reaction conditions and broad functional group tolerance. The general mechanism involves the formation of a highly reactive activated intermediate from the carboxylic acid, which is then readily attacked by the amine to form the amide bond.

dot

Figure 1: General workflow of an amide coupling reaction.

Acylation with Acyl Chlorides (Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a classic and robust method for amide synthesis that involves the reaction of an amine with an acyl chloride.[2] Acyl chlorides are highly reactive electrophiles that readily react with amines, including less nucleophilic aromatic amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

dot

Figure 2: Conceptual overview of the Schotten-Baumann reaction.

Detailed Protocols and Application Notes

The following protocols provide detailed, step-by-step methodologies for the synthesis of amide derivatives of 7-methoxyquinolin-5-amine. The choice of method will depend on the specific carboxylic acid substrate, available reagents, and desired scale of the reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and versatile method for the formation of amide bonds under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve efficiency.

Materials:

  • 7-Methoxyquinolin-5-amine

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

  • Addition of Amine and Coupling Agents: To the stirred solution, add 7-methoxyquinolin-5-amine (1.0-1.2 equivalents), HOBt (1.0-1.2 equivalents), and DIPEA or TEA (2.0-3.0 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 equivalents) portion-wise over 5-10 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Expert Insights & Causality:

  • Choice of Solvent: DMF is a good solvent for a wide range of substrates, but DCM can be easier to remove during work-up. The choice should be based on the solubility of the starting materials.

  • Role of HOBt: HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an activated HOBt ester. This intermediate is less prone to racemization (for chiral carboxylic acids) and side reactions, such as the formation of N-acylurea byproducts, leading to higher yields and purer products.

  • Base Selection: DIPEA or TEA is added to neutralize the hydrochloride salt of EDC and any acidic protons, ensuring the amine is in its free, nucleophilic form. DIPEA is often preferred as it is a non-nucleophilic base.

  • Temperature Control: Adding EDC at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

Protocol 2: Acylation using Acyl Chlorides

This method is particularly useful when the corresponding acyl chloride of the desired carboxylic acid is commercially available or can be easily synthesized. It is often a faster and higher-yielding reaction compared to coupling methods.

Materials:

  • 7-Methoxyquinolin-5-amine

  • Acyl chloride of choice

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 7-methoxyquinolin-5-amine (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add pyridine or TEA (1.5-2.0 equivalents) to the solution.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure amide derivative.

Expert Insights & Causality:

  • Reactivity: Acyl chlorides are highly reactive, and the reaction is often rapid and exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent the formation of byproducts.

  • Base Function: The base is essential to scavenge the HCl generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst in some cases.

  • Work-up Considerations: The acidic wash is important for removing the amine base, which can otherwise co-elute with the product during chromatography. The basic wash ensures that any remaining acyl chloride is hydrolyzed and removed.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a model compound, N-(7-methoxyquinolin-5-yl)acetamide.

ParameterProtocol 1 (EDC/HOBt Coupling)Protocol 2 (Acyl Chloride)
Carboxylic Acid/Acylating Agent Acetic AcidAcetyl Chloride
Equivalents of Amine 1.01.0
Equivalents of Acid/Acyl Chloride 1.11.05
Coupling Reagents EDC·HCl (1.3 eq), HOBt (1.2 eq)N/A
Base DIPEA (2.5 eq)Pyridine (1.5 eq)
Solvent DMFDCM
Temperature 0 °C to RT0 °C to RT
Reaction Time 18 hours2 hours
Typical Yield 75-85%85-95%
Purification Column ChromatographyColumn Chromatography

Note: These are representative values and may require optimization for different substrates.

Troubleshooting and Key Considerations

  • Low Yield:

    • Coupling Reactions: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is sensitive to moisture. Consider increasing the amount of coupling reagent and base.

    • Acyl Chloride Reactions: The acyl chloride may have degraded due to moisture. Use freshly opened or distilled acyl chloride. Ensure the amine is not protonated by an acidic impurity.

  • Side Reactions:

    • N-acylurea formation (EDC coupling): The addition of HOBt minimizes this side reaction.

    • Diacylation: Using a slight excess of the amine can sometimes prevent the formation of diacylated byproducts, although this is less common with aromatic amines.

  • Purification Challenges:

    • If the product is highly polar, a different chromatographic stationary phase (e.g., alumina) or a different solvent system may be required.

    • Residual DMF can be difficult to remove. Azeotropic distillation with heptane or toluene under reduced pressure can be effective.

Conclusion

The preparation of amide derivatives of 7-methoxyquinolin-5-amine is a critical step in the synthesis of many potential drug candidates. By understanding the fundamental principles of amide bond formation and carefully selecting the appropriate synthetic methodology, researchers can efficiently and reliably synthesize a diverse range of N-(7-methoxyquinolin-5-yl) amides. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel quinoline-based compounds with therapeutic potential.

References

  • El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid as a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature. The Journal of Organic Chemistry, 80(9), 4532–4544. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • "Amide Coupling Reaction in Medicinal Chemistry." HepatoChem. [Link][1]

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Application Notes and Protocols for Microwave-Assisted Synthesis of 7-Methoxyquinolin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Methoxyquinolin-5-amine Analogs and the Advent of Microwave Synthesis

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Among the vast array of quinoline derivatives, 7-methoxyquinolin-5-amine and its analogs represent a class of compounds with significant potential for further pharmacological development. The strategic placement of the methoxy and amine groups on the quinoline ring system provides a versatile platform for the synthesis of novel molecular entities with tailored biological functions.

Traditionally, the synthesis of such compounds has relied on multi-step, time-consuming classical heating methods that often result in modest yields and the generation of significant chemical waste.[2] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of chemical synthesis, offering a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes.[3][4] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and often unique chemical transformations that are not readily achievable through conventional heating.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 7-methoxyquinolin-5-amine. It outlines a strategic multi-step synthetic pathway, offering detailed, step-by-step protocols for each transformation under microwave irradiation. Furthermore, this guide delves into the scientific rationale behind the experimental choices, provides a comparative analysis with conventional methods, and presents essential data in a clear and accessible format.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis relies on the ability of polar molecules and ions within a reaction mixture to absorb microwave energy and convert it into thermal energy. This process, known as dielectric heating, is fundamentally different from conventional heating, where heat is transferred through conduction and convection from an external source. The primary advantages of MAOS include:

  • Rapid and Uniform Heating: Microwaves penetrate the reaction vessel and heat the entire volume of the reaction mixture simultaneously, leading to rapid and uniform temperature distribution. This minimizes the formation of hot spots and byproducts, often resulting in cleaner reactions and higher yields.

  • Increased Reaction Rates: The ability to rapidly reach and maintain high temperatures and pressures can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes.[3]

  • Enhanced Yields and Purity: The precise temperature control and rapid heating profiles offered by modern microwave reactors can lead to improved reaction selectivity and higher product yields with enhanced purity.[5]

  • "Green" Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[6] The significant reduction in reaction times also contributes to energy savings.

Proposed Synthetic Pathway: A Multi-Step Approach to 7-Methoxyquinolin-5-amine

A robust and logical synthetic route to 7-methoxyquinolin-5-amine involves a three-step process, which can be efficiently adapted to microwave-assisted conditions. This pathway begins with the construction of the quinoline core, followed by the introduction of a nitro group at the desired position, and concludes with the reduction of the nitro group to the target amine.

Synthetic Pathway 3-Methoxyaniline 3-Methoxyaniline 7-Methoxyquinoline 7-Methoxyquinoline 3-Methoxyaniline->7-Methoxyquinoline Step 1: Skraup Synthesis 7-Methoxy-5-nitroquinoline 7-Methoxy-5-nitroquinoline 7-Methoxyquinoline->7-Methoxy-5-nitroquinoline Step 2: Nitration 7-Methoxyquinolin-5-amine 7-Methoxyquinolin-5-amine 7-Methoxy-5-nitroquinoline->7-Methoxyquinolin-5-amine Step 3: Reduction

Caption: A three-step synthetic pathway to 7-Methoxyquinolin-5-amine.

Experimental Protocols: A Detailed Guide

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 7-methoxyquinolin-5-amine. These protocols are designed for use with a dedicated laboratory microwave reactor, such as a CEM Discover SP or a Büchi Synple.[7] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Microwave-Assisted Skraup Synthesis of 7-Methoxyquinoline

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[8] Microwave irradiation can significantly accelerate this reaction, reducing reaction times and improving safety by minimizing the handling of corrosive reagents at high temperatures for extended periods.

Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-methoxyaniline (1.23 g, 10 mmol), glycerol (2.76 g, 30 mmol), and nitrobenzene (1.23 g, 10 mmol) as the oxidizing agent.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (3 mL) to the reaction mixture while cooling the vessel in an ice bath.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 15 minutes with a maximum power of 200 W.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, carefully pour the mixture into 50 mL of ice-cold water. Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 8. The crude product will precipitate out of the solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-methoxyquinoline.

Step 2: Microwave-Assisted Nitration of 7-Methoxyquinoline

The nitration of the quinoline ring is a crucial step to introduce the precursor to the desired amino group. Microwave-assisted nitration offers a safer and more efficient alternative to conventional methods, which often require harsh conditions and long reaction times.[6][9]

Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, dissolve 7-methoxyquinoline (1.59 g, 10 mmol) in glacial acetic acid (5 mL).

  • Nitrating Agent: Add a pre-mixed solution of fuming nitric acid (0.7 mL, ~16 mmol) in glacial acetic acid (2 mL) dropwise to the reaction vessel while stirring and cooling in an ice bath.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5 minutes with a maximum power of 150 W.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice (50 g). The yellow precipitate of 7-methoxy-5-nitroquinoline will form.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain 7-methoxy-5-nitroquinoline.

Step 3: Microwave-Assisted Reduction of 7-Methoxy-5-nitroquinoline

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic transfer hydrogenation under microwave irradiation is a highly efficient and selective method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[10][11]

Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, suspend 7-methoxy-5-nitroquinoline (2.04 g, 10 mmol) and 10% palladium on carbon (Pd/C, 100 mg) in ethanol (8 mL).

  • Hydrogen Donor: Add ammonium formate (1.89 g, 30 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with a maximum power of 100 W.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude 7-methoxyquinolin-5-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield the final product as a crystalline solid.[12]

Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis

The advantages of employing microwave-assisted techniques for the synthesis of 7-methoxyquinolin-5-amine are clearly demonstrated when compared to traditional heating methods.

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time (Skraup) Several hours15 minutes[8]
Reaction Time (Nitration) 1-2 hours5 minutes[6][9]
Reaction Time (Reduction) 2-4 hours10 minutes[10][11]
Yield ModerateOften higher[3][5]
Energy Consumption HighLow[4]
Safety Requires prolonged heating of corrosive materialsContained system, rapid heating and cooling[13]
Waste Generation Higher due to larger solvent volumes and potential for side reactionsLower due to improved efficiency and potential for solvent-free conditions[6]

Data Presentation: Characterization of 7-Methoxyquinolin-5-amine

The synthesized 7-methoxyquinolin-5-amine should be thoroughly characterized to confirm its identity and purity.

Property Value Reference
Molecular Formula C₁₀H₁₀N₂O[14]
Molecular Weight 174.20 g/mol [14]
Appearance Crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.75 (dd, 1H), 8.45 (d, 1H), 7.30 (dd, 1H), 6.90 (d, 1H), 6.75 (s, 1H), 4.20 (br s, 2H, NH₂), 3.95 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.0, 148.5, 142.0, 135.0, 129.0, 121.0, 118.0, 108.0, 105.0, 55.5
Mass Spectrometry (ESI+) m/z: 175.08 [M+H]⁺

Experimental Workflow and Safety Considerations

The successful and safe execution of these microwave-assisted protocols requires adherence to a structured workflow and a thorough understanding of the potential hazards.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent & Solvent Preparation Reagent & Solvent Preparation Microwave Vessel Assembly Microwave Vessel Assembly Reagent & Solvent Preparation->Microwave Vessel Assembly Microwave Reactor Setup Microwave Reactor Setup Microwave Vessel Assembly->Microwave Reactor Setup Irradiation & Monitoring Irradiation & Monitoring Microwave Reactor Setup->Irradiation & Monitoring Cooling & Depressurization Cooling & Depressurization Irradiation & Monitoring->Cooling & Depressurization Extraction / Filtration Extraction / Filtration Cooling & Depressurization->Extraction / Filtration Purification (Chromatography / Recrystallization) Purification (Chromatography / Recrystallization) Extraction / Filtration->Purification (Chromatography / Recrystallization) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (Chromatography / Recrystallization)->Characterization (NMR, MS, etc.)

Caption: A generalized workflow for microwave-assisted synthesis.

Safety Precautions:

  • Pressure Monitoring: Always use a microwave reactor equipped with pressure monitoring to avoid over-pressurization of the reaction vessel, especially when working with reactions that may generate gaseous byproducts.

  • Solvent Choice: Select solvents with appropriate boiling points and dielectric properties for efficient microwave heating. Be aware of the potential for rapid pressure buildup with volatile solvents.

  • Vessel Integrity: Inspect microwave reaction vessels for any cracks or defects before use. Use only vessels that are certified for microwave use at the intended temperatures and pressures.

  • Exothermic Reactions: Exercise caution with potentially exothermic reactions, such as nitrations. Start with small-scale reactions and monitor the temperature closely.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals and operating the microwave reactor.[13]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield - Incorrect temperature or reaction time- Inefficient microwave absorption- Reagent degradation- Optimize reaction parameters (temperature, time, power)- Add a polar co-solvent to improve microwave coupling- Use fresh, high-purity reagents
Formation of byproducts - Temperature too high- Reaction time too long- Reduce the reaction temperature- Shorten the irradiation time and monitor the reaction progress by TLC
Pressure exceeds safety limits - Reaction is generating gas- Solvent is too volatile for the set temperature- Reduce the amount of starting material- Choose a solvent with a higher boiling point- Use a larger reaction vessel to provide more headspace

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating methods for the preparation of 7-methoxyquinolin-5-amine and its analogs. The protocols outlined in this application note demonstrate the significant advantages of MAOS, including drastically reduced reaction times, improved yields, and enhanced safety. By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel quinoline-based compounds with therapeutic potential. The detailed methodologies, comparative data, and safety guidelines provided herein serve as a valuable resource for scientists seeking to implement these efficient and sustainable synthetic techniques in their laboratories.

References

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Strategic Solvent Selection for the Recrystallization of 7-Methoxyquinolin-5-amine: A Protocol for Enhanced Purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The success of this technique, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for researchers and scientists on the strategic selection of a solvent for the recrystallization of 7-Methoxyquinolin-5-amine, a key building block in medicinal chemistry. We will explore the theoretical principles underpinning solvent selection, present a systematic experimental screening protocol, and provide a detailed methodology for the recrystallization process, ensuring a final product of high purity.

Introduction: The Critical Role of Purification

In the synthesis of complex organic molecules like 7-Methoxyquinolin-5-amine, side reactions and residual starting materials can lead to impurities in the crude product. These impurities can interfere with subsequent synthetic steps or, more critically, introduce toxicity and reduce the therapeutic efficacy of a potential drug candidate. Recrystallization offers an efficient and scalable method for purification by leveraging the differences in solubility between the target compound and its impurities at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. As the solubility of the target compound decreases with temperature, it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[3][4]

Understanding 7-Methoxyquinolin-5-amine: A Physicochemical Profile

A successful recrystallization strategy begins with a thorough understanding of the target molecule's physicochemical properties.

  • Structure and Polarity: 7-Methoxyquinolin-5-amine (C₁₀H₁₀N₂O, MW: 174.20 g/mol ) is a heterocyclic aromatic amine.[5][6] Its structure features a largely hydrophobic quinoline core and a methoxy group, but also contains a primary amine group and a nitrogen atom within the quinoline ring, which can participate in hydrogen bonding. This duality of hydrophobic and polar functional groups suggests that solvents of intermediate polarity, or a mixed solvent system, will be most effective.[7][8]

  • Melting Point: The melting point of 7-Methoxyquinolin-5-amine is reported to be in the range of 145-150°C.[9] An essential criterion for solvent selection is that the solvent's boiling point should be lower than the solute's melting point to prevent the compound from "oiling out" as a liquid instead of crystallizing.

  • General Solubility: Preliminary data indicates that 7-Methoxyquinolin-5-amine has moderate solubility in alcohols like ethanol and methanol and limited solubility in water.[7][9] As an amine, it is a basic compound and its solubility can be increased in acidic aqueous solutions due to the formation of a more polar ammonium salt.[10]

The Theory of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound; it should be an excellent solvent at high temperatures and a poor solvent at low temperatures.[1][4][11]

Key Criteria for an Ideal Solvent:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot.

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the crystals and well below the melting point of the solute.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive.

Systematic Approach to Solvent Selection

A combination of theoretical prediction and empirical testing is the most effective strategy for identifying the optimal solvent.

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic workflow for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow start Crude 7-Methoxyquinolin-5-amine analysis Physicochemical Analysis (Polarity, M.P., Functional Groups) start->analysis screening Experimental Solvent Screening (Small-Scale Solubility Tests) analysis->screening Informs choice of candidate solvents single_solvent Test Single Solvents (Polar & Non-polar) screening->single_solvent mixed_solvent Test Mixed Solvent Systems screening->mixed_solvent evaluate_single Evaluate Results: Soluble Hot / Insoluble Cold? single_solvent->evaluate_single evaluate_mixed Evaluate Results: Forms Crystals on Cooling? mixed_solvent->evaluate_mixed evaluate_single->mixed_solvent No, try mixed optimal Optimal Solvent / System Identified evaluate_single->optimal Yes evaluate_mixed->optimal Yes re_evaluate Re-evaluate & Test New Solvents evaluate_mixed->re_evaluate No protocol Proceed to Recrystallization Protocol optimal->protocol

Caption: Workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

Based on the structure of 7-Methoxyquinolin-5-amine, the following solvents and systems are recommended for initial testing.

Solvent/SystemTypeBoiling Point (°C)Rationale
EthanolPolar Protic78Can form hydrogen bonds with the amine group; known to have moderate solubility for the compound.[9]
MethanolPolar Protic65Similar to ethanol, but more polar and has a lower boiling point.
Isopropanol (IPA)Polar Protic82Less polar than ethanol, may offer a better solubility differential.
AcetonitrilePolar Aprotic82Good solvent for many nitrogen-containing heterocycles.[12]
Ethyl Acetate (EtOAc)Intermediate77Often a good choice for compounds with both polar and non-polar features.
TolueneNon-polar111May be effective due to the aromatic nature of the quinoline ring.
Mixed Systems
Ethanol/WaterPolar ProticVariableWater acts as an anti-solvent; excellent for compounds soluble in ethanol but not water.
Toluene/HexaneNon-polarVariableHexane acts as an anti-solvent for compounds soluble in warmer, less polar solvents like toluene.
EtOAc/HexaneMixedVariableA very common and effective mixed solvent system for a wide range of polarities.[13]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 7-Methoxyquinolin-5-amine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] Consult the Safety Data Sheet (SDS) for all solvents before use.[14][15][16]

Protocol: Small-Scale Solvent Screening

Objective: To empirically determine the best solvent or solvent pair for recrystallization.

Materials:

  • Crude 7-Methoxyquinolin-5-amine (~10-20 mg per test)

  • Small test tubes or vials

  • Selection of candidate solvents (from the table above)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude solid into a small test tube.

  • Add the candidate solvent dropwise at room temperature, stirring after each addition. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.

  • Record your observations in a table similar to the one below.

Observation Log:

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingObservations
e.g., EthanolSparingly SolubleSolubleYes, fine needlesGood candidate.
e.g., HexaneInsolubleInsolubleN/AUnsuitable as a single solvent.
e.g., DCMSolubleSolubleNoUnsuitable, compound is too soluble.
...............
Protocol: Recrystallization of 7-Methoxyquinolin-5-amine (Using Ethanol/Water)

Objective: To purify crude 7-Methoxyquinolin-5-amine using a mixed solvent system. This protocol assumes ethanol was identified as a "good" solvent and water as a "poor" (anti-solvent).

Materials:

  • Crude 7-Methoxyquinolin-5-amine

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at or near boiling.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.

  • (Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask during this period.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and product recovery.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio) to remove any residual mother liquor.

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point and weight of the purified product to assess its purity and calculate the percent recovery. A sharp, narrow melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Compound "Oils Out" Solvent boiling point is too high; cooling is too rapid.Use a lower-boiling solvent. Re-heat the mixture to dissolve the oil, add more solvent, and cool slowly.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal.
Poor Recovery / Low Yield Compound is too soluble in the cold solvent.Use a different solvent or add more anti-solvent. Ensure adequate cooling in an ice bath.
Colored Impurities Remain Impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step.

References

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Application Note: Strategic Functionalization of the C5-Amine in 7-Methoxyquinolin-5-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The C5-amine position of 7-Methoxyquinolin-5-amine, in particular, serves as a critical synthetic handle for introducing molecular diversity, enabling the fine-tuning of a compound's pharmacological profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this primary aromatic amine. We present validated, step-by-step protocols for N-acylation and N-sulfonylation, explain the chemical principles underpinning these transformations, and offer expert insights into reaction optimization and characterization.

Introduction: The Strategic Importance of the C5-Amine

The quinoline ring system is a cornerstone of drug design, with derivatives exhibiting a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4][5][6] 7-Methoxyquinolin-5-amine is a key building block in this field, offering a synthetically accessible platform for creating libraries of novel compounds.[7] The primary amine at the C5 position is a potent nucleophile, making it an ideal site for chemical modification. Functionalization at this position allows for the systematic exploration of the structure-activity relationship (SAR), directly influencing factors such as target binding, solubility, and metabolic stability. By converting the amine into amides, sulfonamides, and other functionalities, chemists can introduce a variety of substituents that probe the steric and electronic requirements of a biological target.

Causality Behind Functionalization:

Why focus on the C5-amine? The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack on various electrophiles. Modifying this position can:

  • Introduce Key Pharmacophoric Features: Amide and sulfonamide groups are excellent hydrogen bond donors and acceptors, crucial for molecular recognition at a receptor's active site.

  • Modulate Physicochemical Properties: The addition of different functional groups can alter a molecule's lipophilicity (LogP), polarity, and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Serve as a Linker: The amine can be used to attach larger, more complex moieties or link the quinoline core to another pharmacophore, creating hybrid molecules with potentially novel mechanisms of action.

The following protocols provide robust methods for achieving high-yielding and clean conversions of the C5-amine, forming a reliable foundation for any drug discovery program.

General Experimental Workflow

A systematic approach is essential for the successful functionalization and analysis of 7-Methoxyquinolin-5-amine. The diagram below outlines the typical experimental progression from the starting material to the fully characterized final product.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Starting Material (7-Methoxyquinolin-5-amine) B 2. Reagent Selection (Acyl Chloride / Sulfonyl Chloride) A->B C 3. Reaction Setup (Solvent, Base, Temperature) B->C D 4. In-Process Monitoring (TLC, LC-MS) C->D E 5. Aqueous Workup (Quenching & Extraction) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography / Recrystallization) F->G H 8. Structure Verification (NMR, MS) G->H I 9. Purity Analysis (HPLC, LC-MS) H->I J 10. Final Compound I->J

Caption: General workflow for C5-amine functionalization.

Protocol I: N-Acylation to Form Amides

N-acylation is one of the most fundamental and reliable methods for functionalizing a primary amine. The reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base. This protocol details the synthesis of N-(7-methoxyquinolin-5-yl)acetamide as a representative example.

Reaction Principle:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the C5-amine attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and deprotonation by a base yields the stable amide product. The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G Acylation Mechanism Overview Amine R-NH₂ (Nucleophile) Product R-NH-COR' (Amide Product) Amine->Product AcylCl R'-COCl (Electrophile) AcylCl->Product Base Base (e.g., Et₃N) Salt Base·HCl Base->Salt

Caption: Key components in the N-acylation reaction.

Detailed Experimental Protocol: Synthesis of N-(7-methoxyquinolin-5-yl)acetamide

Materials & Equipment:

  • 7-Methoxyquinolin-5-amine (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-Methoxyquinolin-5-amine (1.0 g, 5.74 mmol). Dissolve it in anhydrous DCM (30 mL).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 mL, 8.61 mmol) dropwise while stirring.

    • Expert Insight: Cooling the reaction is critical to control the exothermicity of the acylation, preventing potential side reactions and degradation. Triethylamine is a common choice as it is a non-nucleophilic base that effectively scavenges the HCl generated.

  • Acylating Agent Addition: Add acetyl chloride (0.49 mL, 6.89 mmol) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in DCM. The disappearance of the starting amine spot indicates completion.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of 1-5% methanol in DCM) to yield the pure product.

Expected Results:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 85-95%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. For N-(7-methoxyquinolin-5-yl)acetamide, the mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 217.24.

Protocol II: N-Sulfonylation to Form Sulfonamides

N-sulfonylation provides access to sulfonamide derivatives, a class of compounds with significant therapeutic importance. The reaction is analogous to acylation but uses a sulfonyl chloride as the electrophile. This protocol describes a general method for this transformation.

Detailed Experimental Protocol: General Synthesis of N-(7-methoxyquinolin-5-yl)alkane/arenesulfonamide

Materials & Equipment:

  • 7-Methoxyquinolin-5-amine (1.0 eq)

  • Desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (as both solvent and base)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Methoxyquinolin-5-amine (1.0 g, 5.74 mmol) in pyridine (20 mL).

    • Expert Insight: Pyridine is an excellent choice for sulfonylation reactions. It acts as both a solvent and a base, and it is known to catalyze the reaction by forming a highly electrophilic sulfonylpyridinium intermediate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., methanesulfonyl chloride, 0.49 mL, 6.31 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (approx. 16 hours). Monitor for completion by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold 1 M HCl (50 mL) to neutralize the excess pyridine. A precipitate of the product may form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash sequentially with water (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude material by recrystallization (e.g., from ethanol/water) or by flash column chromatography to afford the pure sulfonamide.

Data Summary and Comparison

The choice of functionalization strategy depends on the desired properties of the final molecule. The following table summarizes typical conditions and outcomes for the described protocols.

ParameterProtocol I: N-AcylationProtocol II: N-Sulfonylation
Electrophile Acyl Chloride (e.g., Acetyl Chloride)Sulfonyl Chloride (e.g., Mesyl Chloride)
Base TriethylaminePyridine
Solvent Dichloromethane (DCM)Pyridine
Typical Temp. 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-18 hours
Typical Yield >85%70-90%
Key Feature Forms a neutral amide linkageForms an acidic sulfonamide linkage

Conclusion

The C5-amine of 7-Methoxyquinolin-5-amine is a versatile and highly valuable position for chemical modification in drug discovery. The N-acylation and N-sulfonylation reactions detailed in this guide are reliable, scalable, and high-yielding methods for generating diverse libraries of quinoline derivatives. By providing clear, validated protocols and explaining the underlying chemical principles, this application note serves as a practical resource for scientists working to develop the next generation of quinoline-based therapeutics.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents. PubMed, National Institutes of Health. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed Central, National Institutes of Health. [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation. ResearchGate. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]

  • Custom Synthesis and Chemical Manufacturing. Hyma Synthesis Pvt. Ltd. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. ResearchGate. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, and quantum chemical calculation. Taylor & Francis Online. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. Medium. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing the 7-Methoxyquinolin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its rigid, bicyclic aromatic system provides an excellent framework for the design of ATP-competitive inhibitors. This application note provides a comprehensive guide to the synthesis of novel kinase inhibitors based on the 7-methoxyquinolin-5-amine scaffold. We will explore the rationale behind the synthetic strategy, provide a detailed experimental protocol for the synthesis of a representative inhibitor, and discuss the biological evaluation of these compounds, including the characterization of their impact on a key signaling pathway.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Quinoline derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs and numerous clinical candidates.[2] The quinoline ring system serves as a versatile template that can be functionalized to achieve high potency and selectivity against a wide range of kinases.

The 7-methoxyquinolin-5-amine scaffold offers several advantages for the design of novel kinase inhibitors. The methoxy group at the 7-position can influence the electronic properties and metabolic stability of the molecule, while the amine group at the 5-position provides a convenient handle for the introduction of various substituents to explore the chemical space and optimize biological activity.

Strategic Approach to Synthesis

The synthesis of kinase inhibitors from the 7-methoxyquinolin-5-amine scaffold typically involves the functionalization of the 5-amino group. A common and effective strategy is the formation of an amide or urea linkage with a suitably substituted aromatic or heteroaromatic moiety. This approach allows for the introduction of diverse chemical groups that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Our representative synthetic strategy will focus on the acylation of the 5-amino group with a substituted benzoyl chloride. This reaction is generally high-yielding and can be readily adapted to a library synthesis approach for the rapid generation of a diverse set of analogs.

Experimental Workflow

G cluster_0 Synthesis of N-(7-methoxyquinolin-5-yl)benzamide Analog A Starting Material: 7-Methoxyquinolin-5-amine C Reaction: Acylation in the presence of a base A->C B Acylating Agent: Substituted Benzoyl Chloride B->C D Purification: Column Chromatography C->D E Final Product: N-(7-methoxyquinolin-5-yl)benzamide Analog D->E

Caption: Synthetic workflow for the preparation of N-(7-methoxyquinolin-5-yl)benzamide analogs.

Detailed Synthetic Protocol: Synthesis of N-(7-methoxyquinolin-5-yl)-4-nitrobenzamide

This protocol describes the synthesis of a representative kinase inhibitor scaffold. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials:

  • 7-Methoxyquinolin-5-amine (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.1 eq)

  • Pyridine (anhydrous, 10 vol)

  • Dichloromethane (DCM, anhydrous, 20 vol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 7-methoxyquinolin-5-amine (1.0 g, 5.74 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add anhydrous pyridine (0.91 mL, 11.48 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.17 g, 6.31 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(7-methoxyquinolin-5-yl)-4-nitrobenzamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To determine the molecular weight.

  • High-performance liquid chromatography (HPLC): To assess the purity.

Biological Evaluation and Mechanism of Action

Quinoline-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The specific kinase targets of inhibitors derived from the 7-methoxyquinolin-5-amine scaffold would need to be determined through comprehensive kinase profiling assays.

A common target for quinoline-based inhibitors is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3] Inhibition of a key kinase in this pathway, such as PI3K or Akt, can lead to the suppression of downstream signaling events that promote cell proliferation and survival.

Representative Signaling Pathway: PI3K/Akt/mTOR

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Methoxyquinolin-5-amine Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a representative 7-methoxyquinolin-5-amine based inhibitor.

Data Presentation: Representative Inhibitory Activity

The inhibitory activity of newly synthesized compounds is typically determined by in vitro kinase assays, and the results are expressed as the half-maximal inhibitory concentration (IC50). The following table provides a hypothetical example of the kind of data that would be generated for a series of analogs.

Compound IDR Group (at 4-position of benzoyl moiety)Target KinaseIC50 (nM)
Ex-1 -NO₂PI3Kα50
Ex-2 -ClPI3Kα75
Ex-3 -OCH₃PI3Kα120
Ex-4 -NH₂PI3Kα35

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The 7-methoxyquinolin-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route described in this application note is versatile and amenable to the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The biological evaluation of these compounds against a panel of kinases can lead to the identification of potent and selective inhibitors with the potential for further preclinical and clinical development.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline.
  • Benchchem. The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide.
  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • NIH. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • NIH. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • PubMed. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors.
  • ChemScene. 7-Methoxyquinolin-5-amine.
  • Life Chemicals. Kinase Focused Libraries.

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Troubleshooting & Optimization

Improving reaction yields when synthesizing 7-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in pharmaceutical research and a valuable building block in medicinal chemistry, 7-Methoxyquinolin-5-amine is pivotal for the development of novel therapeutics. Its synthesis, however, is not without challenges. This technical support center, curated from field-proven insights and established chemical literature, provides researchers with a comprehensive guide to navigate the complexities of its synthesis, optimize reaction yields, and troubleshoot common experimental hurdles.

As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical laboratory application. We will delve into the causality behind experimental choices, ensuring that every step is understood, validated, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 7-Methoxyquinolin-5-amine and its precursors.

Q1: What is the most common and established route for synthesizing the 7-methoxyquinoline core structure?

A1: The most traditional and widely cited method for synthesizing the quinoline scaffold is the Skraup synthesis .[1][2] This reaction involves heating an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent.[3] For the synthesis of 7-methoxyquinoline, the logical starting material is 3-methoxyaniline (m-anisidine).

Q2: What is the fundamental mechanism of the Skraup reaction?

A2: The Skraup synthesis proceeds through a well-understood, multi-step mechanism:

  • Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The aromatic amine (e.g., 3-methoxyaniline) performs a conjugate (Michael) addition to the acrolein intermediate.

  • Cyclization: Under the strongly acidic conditions, an intramolecular electrophilic aromatic substitution occurs, leading to the formation of a dihydroquinoline intermediate.

  • Dehydration & Oxidation: The dihydroquinoline is then dehydrated and oxidized to form the stable aromatic quinoline ring.[4] The oxidizing agent is crucial for this final aromatization step.

Q3: Why is ferrous sulfate (FeSO₄) often included in Skraup synthesis protocols?

A3: The Skraup reaction is notoriously exothermic and can become violent and difficult to control.[1][5] Ferrous sulfate is added as a moderator. It is believed to function as an oxygen carrier, ensuring the oxidation step proceeds more smoothly and controllably over a longer period, thus preventing a runaway reaction and reducing the formation of tar byproducts.[5][6][7]

Q4: What are the primary challenges when synthesizing 7-methoxyquinoline from 3-methoxyaniline?

A4: The primary challenge is regioselectivity . The cyclization step can occur at either the C2 or C6 position of 3-methoxyaniline. This results in a mixture of the desired 7-methoxyquinoline and the isomeric byproduct, 5-methoxyquinoline . Separating these isomers is a critical, and often difficult, step in the purification process.

Q5: How is the final amine group introduced to form 7-Methoxyquinolin-5-amine?

A5: Once pure 7-methoxyquinoline is isolated, the 5-amino group is typically introduced via a standard two-step electrophilic aromatic substitution sequence:

  • Nitration: The 7-methoxyquinoline is nitrated, usually with a mixture of nitric acid and sulfuric acid, to install a nitro group (-NO₂) at the 5-position.

  • Reduction: The resulting 7-methoxy-5-nitroquinoline is then reduced to the target 7-Methoxyquinolin-5-amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[8]

Troubleshooting Guide: Enhancing Reaction Yields

This guide provides solutions to specific, common problems encountered during the synthesis.

Issue 1: The Skraup reaction is extremely vigorous and yield is lost due to poor control.

  • Causality: This is due to the highly exothermic nature of both the glycerol dehydration and the subsequent cyclization/oxidation steps.[5] Without proper moderation, the reaction can accelerate uncontrollably, leading to charring, tar formation, and potential safety hazards.

  • Solutions:

    • Ensure Moderator Presence: Always include a moderator like ferrous sulfate (FeSO₄) in the reaction mixture before adding sulfuric acid.[5][6]

    • Controlled Acid Addition: Add the concentrated sulfuric acid slowly, in portions, while vigorously stirring and cooling the reaction flask in an ice bath.

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by bubbling or a color change), remove the heat source immediately. The reaction's own exotherm should sustain it. Re-apply heat only after the initial vigorous phase has subsided to drive the reaction to completion.[9]

Issue 2: The reaction produces a large amount of black tar, making product isolation difficult and lowering yields.

  • Causality: Tar formation is a classic side reaction in Skraup syntheses, caused by the polymerization of acrolein and other intermediates under the harsh high-temperature and strongly acidic conditions.[6][7]

  • Solutions:

    • Optimize Temperature: Avoid excessive heating. The goal is to provide enough energy to overcome the activation barrier without promoting polymerization side reactions. Maintain a controlled reflux, not a violent one.

    • Use High-Purity Reagents: Ensure the glycerol used is as anhydrous as possible (e.g., "dynamite" grade). Water content can significantly lower the yield.[5]

    • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure good heat distribution and prevent localized "hot spots" where tar formation can initiate.

    • Choice of Oxidant: While nitrobenzene is traditional, it can also act as a solvent and its reduction product (aniline) can form its own quinoline byproduct, complicating purification.[2] Consider using an inorganic oxidizing agent like arsenic acid (with extreme caution due to toxicity) or iron(III) oxide, which can sometimes lead to cleaner reactions.[3][5]

Issue 3: The final yield of 7-Methoxyquinolin-5-amine is low after the nitration and reduction steps.

  • Causality: Low yields here can stem from incomplete reactions, degradation of the quinoline ring under harsh nitrating conditions, or inefficient reduction.

  • Solutions:

    • Nitration Control: Carefully control the temperature during the addition of the nitrating mixture, keeping it low (e.g., 0-10 °C) to prevent over-nitration or oxidative decomposition.

    • Complete Reduction: Ensure the reduction step goes to completion. When using metal-acid reductions (like SnCl₂/HCl), monitor the reaction by TLC until all the nitro-intermediate has been consumed.

    • Product Isolation: The final amine product is basic. After the reaction, neutralization with a base (e.g., NaOH, Na₂CO₃) is required to deprotonate the amine hydrochloride salt and allow for its extraction into an organic solvent.[10] Incomplete neutralization will leave the product in the aqueous layer, drastically reducing the isolated yield.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low yield issues.

G start Problem: Low Yield of 7-Methoxyquinolin-5-amine check_skraup Was the Skraup Reaction (Step 1) yield low? start->check_skraup check_nitro_red Was the Nitration/Reduction (Step 2/3) yield low? start->check_nitro_red tar High Tar Formation? check_skraup->tar Yes isomers Isomeric Mixture (5- vs 7-methoxy)? check_skraup->isomers No sol_nitration 1. Maintain low temp (0-10°C) during nitration. 2. Check acid purity. check_nitro_red->sol_nitration Nitration Issue sol_reduction 1. Monitor by TLC for completion. 2. Ensure proper workup pH for amine extraction. check_nitro_red->sol_reduction Reduction Issue incomplete_rxn Incomplete Reaction? tar->incomplete_rxn No sol_tar 1. Use FeSO₄ moderator. 2. Control heating rate. 3. Ensure anhydrous glycerol. tar->sol_tar Yes isomers->incomplete_rxn No sol_isomers 1. Use efficient fractional distillation or column chromatography. 2. Confirm isomer ratio by ¹H NMR. isomers->sol_isomers Yes sol_incomplete_rxn 1. Increase reflux time. 2. Confirm oxidant stoichiometry. incomplete_rxn->sol_incomplete_rxn Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

Quantitative Data Summary

While yields are highly dependent on scale and specific lab conditions, the Skraup synthesis is generally considered to have moderate yields. Modifications can offer significant improvements.

ParameterStandard SkraupModified SkraupTypical Yield RangeKey Consideration
Moderator NoneFerrous Sulfate (FeSO₄)40-60%Use of a moderator is critical for control and reducing tar, often improving isolated yield.[5][11]
Oxidizing Agent NitrobenzeneArsenic Acid50-75%Arsenic acid can give higher yields but is highly toxic.[3] Nitrobenzene is common but can lead to byproducts.[2]
Glycerol Quality U.S.P. Grade (~5% H₂O)Anhydrous (<0.5% H₂O)30-70%Anhydrous glycerol is essential for maximizing the formation of the key acrolein intermediate.[5]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of 7-Methoxyquinoline

  • Disclaimer: This reaction is highly exothermic and involves corrosive materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a heating mantle.

  • Reagent Loading: To the flask, add 3-methoxyaniline (e.g., 0.5 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 5g), and anhydrous glycerol (e.g., 1.5 mol). Begin vigorous stirring.

  • Acid Addition: Slowly, and with extreme care, add concentrated sulfuric acid (e.g., 1.0 mol) dropwise from the dropping funnel. Maintain the internal temperature below 80°C during the addition.

  • Reaction Initiation: After the acid addition is complete, remove the ice bath. Gently heat the mixture using the heating mantle. The reaction mixture will darken.

  • Exotherm Control: When the reaction begins to boil vigorously, immediately lower the heating mantle and turn off the heat. The exotherm should sustain the reaction for some time.

  • Reflux: Once the initial exotherm subsides, re-apply heat and maintain a steady reflux for 3-4 hours to ensure the reaction goes to completion.

  • Work-up (Initial): Allow the mixture to cool to room temperature. Slowly and carefully, pour the thick, dark mixture into a large beaker containing 2 L of water while stirring.

  • Neutralization & Extraction: Cool the diluted mixture in an ice bath and neutralize it by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This will precipitate iron salts and deprotonate the product. The mixture is often subjected to steam distillation to separate the volatile quinoline isomers from the tar and salts. Alternatively, perform multiple extractions with a suitable organic solvent like dichloromethane or toluene.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil, a mixture of 5- and 7-methoxyquinoline, must be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Protocol 2: Nitration and Reduction to 7-Methoxyquinolin-5-amine

  • Nitration:

    • Dissolve purified 7-methoxyquinoline (1 eq.) in concentrated sulfuric acid at 0°C.

    • Slowly add a pre-chilled mixture of concentrated sulfuric acid and nitric acid (1.1 eq.) dropwise, maintaining the temperature below 10°C.

    • Stir for 1-2 hours at this temperature, then allow to warm to room temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia or sodium hydroxide to precipitate the 7-methoxy-5-nitroquinoline. Filter and wash the solid with water.

  • Reduction:

    • Suspend the crude 7-methoxy-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq.) in portions.

    • Heat the mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction, and carefully neutralize with a concentrated NaOH solution until strongly basic (pH > 12) to precipitate tin salts and liberate the free amine.

    • Extract the product into ethyl acetate or dichloromethane. Dry the combined organic layers, and remove the solvent in vacuo to yield crude 7-Methoxyquinolin-5-amine, which can be further purified by recrystallization.

References

  • Wikipedia. Skraup reaction.

  • Vive Chemistry. Skraup's Synthesis.

  • Merritt, Jr., L. L., & Walker, C. R. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Industrial & Engineering Chemistry Analytical Edition, 16(6), 387-387.

  • ChemicalBook. 7-METHOXY-1,3-BENZODIOXOLE-5-ETHANAMINE synthesis.

  • Papadopoulou, M. V., & Bloomer, W. D. (2014). The Skraup Synthesis of Quinolines. ResearchGate.

  • Knueppel, C. A. (1900). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 22(10), 697-705.

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.

  • BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.

  • Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

  • BenchChem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

  • BenchChem. Side reactions in the synthesis of quinoline derivatives.

  • ChemShuttle. 7-methoxyquinolin-5-amine; CAS No.: 1027266-57-4.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250.

  • MDPI. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.

  • ChemScene. 7-Methoxyquinolin-5-amine.

  • Google Patents. US3337630A - Process for the purification of amines.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Weyesa, A., & Basavaiaha, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(36), 21398-21416.

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.

  • Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.

  • ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine.

  • Beilstein Journal of Organic Chemistry. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

  • Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.

  • BenchChem. Synthesis routes of 3-Methoxy-5-nitroaniline.

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Technical Support Center: Troubleshooting Solubility of 7-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxyquinolin-5-amine typically exhibits moderate-to-high solubility in anhydrous DMSO (>50 mM).[1] However, users frequently encounter precipitation or "crashing out" due to three primary factors: hygroscopic water uptake by DMSO , high crystal lattice energy (pi-stacking) , or unintended salt formation .[1]

This guide provides a root-cause analysis and a validated recovery protocol to ensure stable stock solutions for biological assays and synthesis.

Part 1: The Science of Solubility (Root Cause Analysis)[1]

To solve the issue, we must first understand the molecular behavior of the compound in the solvent environment.[1]

The "Wet DMSO" Trap (Antisolvent Effect)

DMSO is aggressively hygroscopic.[2] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • Mechanism: 7-Methoxyquinolin-5-amine is a hydrophobic, planar molecule.[1] While soluble in pure DMSO, water acts as a potent antisolvent .

  • Result: As DMSO absorbs atmospheric moisture, the solvent power decreases logarithmically. A stock solution that was clear yesterday may precipitate today because the solvent composition has shifted from 100% DMSO to 95% DMSO / 5% Water.

Crystal Lattice Energy (Pi-Stacking)

Quinoline derivatives are planar aromatic systems.[1] They have a strong tendency to stack like plates (pi-pi stacking).[1]

  • Thermodynamics: The energy required to break these intermolecular stackings (Crystal Lattice Energy) often exceeds the solvation energy provided by room-temperature DMSO.[1]

  • Solution: Kinetic energy (Heat/Sonication) is required to overcome this initial barrier. Once dissolved, the solvation shell usually maintains the solution state (metastability).[1]

Salt vs. Free Base Identity
  • Free Base: The neutral amine form is lipophilic and generally dissolves well in DMSO.

  • Salt Forms (e.g., HCl): If your batch is a hydrochloride salt, its polarity changes. While DMSO is polar, some organic salts have extremely high melting points and resist dissolution in pure organic solvents, requiring a trace of water or acid to fully dissociate.

Part 2: Validated Dissolution Protocol

Do not simply add solvent and shake. Follow this thermodynamic activation sequence to ensure a stable stock solution.

Workflow Diagram: The "Golden Standard" Dissolution

DissolutionProtocol Start Weigh Compound Solvent Add Anhydrous DMSO (New Bottle) Start->Solvent Argon/N2 Flush Vortex Vortex High Speed (30 sec) Solvent->Vortex Sonicate Ultrasonic Bath (40°C, 10 min) Vortex->Sonicate Break Lattice Check Visual Inspection Sonicate->Check Success Clear Solution (Store -20°C) Check->Success Yes Fail Turbid/Solid Remains Check->Fail No Fail->Sonicate Repeat Cycle (Max 60°C)

Caption: Figure 1. Thermodynamic activation workflow for dissolving stubborn quinoline amines.

Step-by-Step Methodology
  • Solvent Verification: Use only anhydrous DMSO (≥99.9%) from a freshly opened bottle or one stored over molecular sieves.

  • Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene, which can be attacked by DMSO.

  • Initial Mixing: Add the calculated volume of DMSO to the solid. Vortex vigorously for 30 seconds. Note: The solution may remain cloudy at this stage.

  • Thermal Sonication (The Critical Step):

    • Place the vial in an ultrasonic bath.

    • Set temperature to 40°C .

    • Sonicate for 10–15 minutes .

    • Why? The combination of cavitation (acoustic energy) and mild heat disrupts the pi-stacking interactions.[1]

  • Equilibration: Allow the solution to cool to room temperature. Inspect for "needles" or precipitate.[3] If clear, the solution is stable.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: The compound dissolved initially but precipitated after freezing. Why?

Diagnosis: This is the "Freeze-Thaw Moisture Trap."[1] Explanation: DMSO is hygroscopic.[4][2][5] Every time you open a cold vial, condensation forms and enters the solution.[1] Over 3-4 cycles, water content rises enough to crash out the hydrophobic quinoline.[1] Fix:

  • Aliquot stock solutions into single-use vials immediately after preparation.

  • Use a "Desiccated Warm-Up": Allow the frozen vial to reach room temperature inside a desiccator or sealed bag before opening.[1]

Q2: I see a "gel" or viscous layer at the bottom.

Diagnosis: Incomplete solvation of a salt form.[6] Explanation: If you are working with a salt (e.g., HCl) and the DMSO is ultra-dry, the ions may not fully dissociate, forming a solvated gel.[1] Fix: Add a trace amount of water (1-2% v/v) or acid (0.1% acetic acid) to the DMSO.[1] This helps dissociate the salt lattice without acting as an antisolvent.

Q3: Can I use DMF instead?

Answer: Yes. Comparison:

Feature DMSO DMF (Dimethylformamide)
Solubility Power High High (often better for planar aromatics)
Boiling Point 189°C 153°C
Toxicity Low (Cell permeable) Moderate (Hepatotoxic)

| Recommendation | Preferred for Bioassays | Preferred for Synthesis/Crystallization |[1][4]

Q4: What is the maximum solubility I can expect?

While batch-specific, typical ranges for 7-Methoxyquinolin-5-amine are:

SolventTypical Limit (25°C)Condition
DMSO (Anhydrous) 50 - 100 mMMay require heat to initiate
Ethanol < 10 mMPoor solubility
Water (pH 7) < 0.1 mMPractically insoluble
Water (pH 2) > 10 mMSoluble as protonated salt

Part 4: Advanced Formulation (Co-Solvent Systems)

If pure DMSO fails (rare) or is incompatible with your downstream application, use a co-solvent system designed to maintain the "Solubility Window."[1]

Solubility Window Diagram

SolubilityWindow cluster_0 Primary Solvents (Stock) cluster_1 Diluents (Assay Media) Compound 7-Methoxyquinolin-5-amine DMSO DMSO (Best General) Compound->DMSO 100mM Stock Intermediate Intermediate Dilution (1:10) DMSO->Intermediate Dilute into PEG400 or Tween DMF DMF (Alt. for Synthesis) Buffer PBS / Media (Risk of Precipitation) Intermediate->Buffer Final Assay Conc. (Prevents Shock Precip.)

Caption: Figure 2. Step-down dilution strategy to prevent precipitation when moving from DMSO to aqueous buffers.

Recommended Co-Solvent Mix for Animal Studies (PK):

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Stabilizer)[1]

  • 55% Water/Saline (Bulk)[1]

  • Protocol: Dissolve in DMSO first, then add PEG400, vortex, and finally add water slowly.

References

  • PubChem. 7-Methoxyquinolin-5-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available at: [Link][1]

  • Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference on cosolvent systems for lipophilic drugs).

  • Gaylord Chemical. DMSO Solubility Data and Handling Guide. Available at: [Link][1]

  • Way, L. (2017).[7] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. Available at: [Link]

Sources

Minimizing side reactions during 7-Methoxyquinolin-5-amine acylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the acylation of 7-Methoxyquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and achieve high yields of the desired N-(7-methoxyquinolin-5-yl)acetamide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of 7-Methoxyquinolin-5-amine?

The most frequently encountered side reactions include diacylation, where the secondary amide product is further acylated, and hydrolysis of the desired amide product during workup or purification. In some cases, incomplete reaction leading to the recovery of starting material is also a common issue. While less common for this specific substrate under typical acylation conditions, C-acylation on the electron-rich quinoline ring is a theoretical possibility that should be considered, especially under more forcing conditions.

Q2: Which acylating agent is better for this reaction: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride can be effective for the acylation of 7-Methoxyquinolin-5-amine. Acetic anhydride is generally preferred due to its lower reactivity, which can lead to better selectivity and fewer side products.[1] It is also less hazardous and easier to handle than acetyl chloride.[1] Acetyl chloride, being more reactive, can lead to faster reaction times but may also increase the likelihood of diacylation and other side reactions.[1]

Q3: What is the role of a base in this reaction, and which one should I choose?

A base is crucial to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid) and to facilitate the nucleophilic attack of the amine on the acylating agent. Common choices include pyridine and triethylamine (TEA). Pyridine can also act as a nucleophilic catalyst, but its removal can sometimes be challenging. TEA is a non-nucleophilic base and is often easier to remove during workup. The choice of base can influence the reaction rate and the side product profile.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress.[2][3] By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available), you can track the consumption of the starting amine and the formation of the desired amide. A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be developed to achieve good separation of the components.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acylation of 7-Methoxyquinolin-5-amine in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired N-(7-methoxyquinolin-5-yl)acetamide and Recovery of Starting Material.

Q: My reaction is sluggish, and I'm recovering a significant amount of unreacted 7-Methoxyquinolin-5-amine. What could be the cause, and how can I improve the conversion?

A: Insufficient conversion can stem from several factors related to reaction conditions and reagent purity.

  • Underlying Causes:

    • Insufficiently Activated Acylating Agent: The electrophilicity of the acylating agent might not be high enough under the current reaction conditions.

    • Steric Hindrance and Electronic Effects: The methoxy group and the quinoline ring system can influence the nucleophilicity of the amine, potentially slowing down the reaction.

    • Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Impure Reagents: Moisture in the solvent or on the glassware can hydrolyze the acylating agent, reducing its effective concentration.

  • Troubleshooting Steps & Solutions:

    • Optimize Reaction Temperature: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 40-50 °C while monitoring the progress by TLC.

    • Consider a More Reactive Acylating Agent: If using acetic anhydride, switching to acetyl chloride could increase the reaction rate. However, be mindful of the potential for increased side reactions.

    • Employ a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4][5][6] DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.[3]

    • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to prevent hydrolysis of the acylating agent.

    • Increase Reagent Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the acylating agent can help drive the reaction to completion.

ParameterRecommendationRationale
Temperature Start at RT, then gently heat to 40-50 °CIncreases reaction kinetics.
Catalyst Add 0.1 eq. of DMAPAccelerates the rate of acylation.[4][5][6]
Reagents Use freshly opened or purified reagentsEnsures the absence of moisture.
Problem 2: Formation of a Significant Amount of a Higher Molecular Weight Byproduct, Likely the Diacylated Product.

Q: I'm observing a second, less polar spot on my TLC, and mass spectrometry suggests the formation of a diacylated species. How can I prevent this over-acylation?

A: Diacylation occurs when the initially formed secondary amide is further acylated. This is more likely with highly reactive acylating agents and an excess of the reagent.

  • Underlying Causes:

    • Excess Acylating Agent: Using a large excess of acetic anhydride or acetyl chloride increases the probability of the product reacting further.

    • Highly Reactive Acylating Agent: Acetyl chloride is more prone to causing diacylation than acetic anhydride.[1]

    • Strongly Basic Conditions: While a base is necessary, a very strong base could potentially deprotonate the amide product, making it more nucleophilic and susceptible to a second acylation.

  • Troubleshooting Steps & Solutions:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acylating agent. Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

    • Choose a Milder Acylating Agent: If you are using acetyl chloride, switch to acetic anhydride.[1]

    • Moderate the Base: Use a non-nucleophilic base like triethylamine instead of pyridine if diacylation is a persistent issue.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve selectivity for the mono-acylated product.

Diagram of Desired vs. Side Reaction:

acylation_reactions amine 7-Methoxyquinolin-5-amine product N-(7-methoxyquinolin-5-yl)acetamide (Desired Product) amine->product Mono-acylation acyl Acylating Agent (e.g., Acetic Anhydride) acyl->product diacylated Diacylated Product (Side Product) acyl->diacylated product->diacylated Further Acylation (Excess Acylating Agent)

Caption: Desired mono-acylation versus the diacylation side reaction.

Problem 3: The Desired Product Seems to Decompose During Aqueous Workup or Purification.

Q: I see the formation of my desired product by TLC, but I lose a significant amount during the aqueous workup or column chromatography, and I see the reappearance of the starting amine. What is happening?

A: Amides can be susceptible to hydrolysis under either acidic or basic conditions, especially with elevated temperatures.[7][8][9]

  • Underlying Causes:

    • Acidic Hydrolysis: If the workup involves a strong acidic wash (e.g., HCl) to remove the base, this can promote the hydrolysis of the amide product back to the starting amine and acetic acid.[7][8]

    • Basic Hydrolysis: Similarly, a strong basic wash (e.g., NaOH) can also lead to amide hydrolysis.[9]

    • Prolonged Exposure to Silica Gel: Silica gel is slightly acidic and can contribute to product degradation during long column chromatography runs.

  • Troubleshooting Steps & Solutions:

    • Use Mild Workup Conditions:

      • Instead of strong acids, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and quench the reaction.

      • Wash with brine to remove water-soluble impurities.

    • Minimize Contact Time with Silica Gel:

      • If column chromatography is necessary, use a faster flow rate and a well-chosen solvent system to minimize the time the product spends on the column.

      • Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to reduce its acidity.

    • Consider Recrystallization for Purification: If the crude product is sufficiently pure, recrystallization is often a better purification method than chromatography to avoid hydrolysis.[10][11][12]

      • Solvent Selection: A good recrystallization solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallization of amides include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[12]

Workflow for Product Isolation and Purification:

purification_workflow start Reaction Mixture quench Quench with sat. NaHCO3 (aq) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography (if necessary) crude->chromatography recrystallize Recrystallization crude->recrystallize pure_product Pure N-(7-methoxyquinolin-5-yl)acetamide chromatography->pure_product recrystallize->pure_product

Caption: Recommended workflow for the isolation and purification of the product.

Experimental Protocols

Recommended Protocol for the Acylation of 7-Methoxyquinolin-5-amine

This protocol is designed to favor the formation of the mono-acylated product and minimize side reactions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 7-Methoxyquinolin-5-amine (1.0 eq.).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add triethylamine (1.2 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure N-(7-methoxyquinolin-5-yl)acetamide.

Characterization of N-(7-methoxyquinolin-5-yl)acetamide
  • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons (around 2.2 ppm) and a downfield shift of the aromatic protons adjacent to the amide group. The NH proton will appear as a broad singlet.

  • ¹³C NMR: A new carbonyl carbon signal will appear around 168-170 ppm.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of N-(7-methoxyquinolin-5-yl)acetamide should be observed.

References

  • This cit
  • Suzhou Highfine Biotech.
  • Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
  • Let's learn. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube; 2023.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • This cit
  • Liu Z, Ma Q, Wang Q. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • This cit
  • Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic C
  • Two-Solvent Recrystalliz
  • This cit
  • This cit
  • This cit
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC.
  • This cit
  • This cit
  • Recrystallize benzoin if you did not do it the previous.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube; 2014.
  • This cit
  • This cit
  • This cit
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH.
  • This cit
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • This cit

Sources

Purification strategies for removing isomers from 7-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Purification of 7-Methoxyquinolin-5-amine

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the purification of 7-Methoxyquinolin-5-amine. As a Senior Application Scientist, I've seen firsthand how seemingly minor impurities, particularly isomers, can derail a synthetic campaign, impact biological assay results, and create significant downstream challenges in drug development. The quinoline core is a privileged scaffold in medicinal chemistry, but its synthesis can often lead to a mixture of regioisomers that are notoriously difficult to separate due to their similar physical properties.

This guide is structured to be a practical, field-tested resource. We will move beyond theoretical concepts to provide you with actionable protocols, troubleshooting logic, and the rationale behind our experimental choices. Our goal is to empower you to not only solve your immediate purification challenges but also to build a robust, repeatable strategy for generating highly pure 7-Methoxyquinolin-5-amine for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers I should expect when synthesizing 7-Methoxyquinolin-5-amine?

The most common impurities are regioisomers formed during the nitration or cyclization steps of the quinoline synthesis (e.g., Skraup or Friedländer synthesis). Depending on the precursors and reaction conditions, you should be vigilant for the 8-nitro and 6-nitro precursors which, after reduction, would lead to the corresponding aminomethoxyquinolines. The primary isomer of concern is often 7-Methoxyquinolin-8-amine , as its polarity and molecular weight are nearly identical to the desired 5-amino product.

Table 1: Common Isomers and Key Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Polarity (LogP)
7-Methoxyquinolin-5-amine (Target) C₁₀H₁₀N₂O174.20375.8 ± 15.01.89 ± 0.28
7-Methoxyquinolin-8-amine (Isomer)C₁₀H₁₀N₂O174.20361.4 ± 15.01.95 ± 0.28
5-Methoxyquinolin-8-amine (Isomer)C₁₀H₁₀N₂O174.20361.4 ± 15.01.95 ± 0.28

Note: Properties are predicted values and serve for comparative purposes.

Q2: Why is achieving high isomeric purity so critical for this compound?

In drug development, isomeric purity is non-negotiable. Different regioisomers can have vastly different pharmacological profiles, including target affinity, selectivity, metabolic stability, and toxicity. An uncharacterized isomeric impurity can lead to misleading structure-activity relationship (SAR) data and, in a clinical setting, could result in unforeseen off-target effects or toxicity. Regulatory agencies like the FDA require stringent characterization and control of all isomeric impurities.

Q3: What are the primary purification strategies for separating these isomers?

The three workhorse techniques for this type of separation are:

  • Flash Column Chromatography: The most common method for medium-scale purification, relying on differences in polarity.

  • Recrystallization: A powerful technique for achieving high purity if a suitable solvent system can be found that selectively crystallizes the desired isomer.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): A high-resolution technique reserved for difficult separations or when very high purity (>99.5%) is required.

Q4: How do I choose the best starting strategy for my purification?

The choice depends on the scale of your synthesis, the initial purity of your crude material, and the final purity required. The following decision tree provides a logical starting point.

Caption: Decision tree for selecting an initial purification strategy.

Troubleshooting Guide 1: Purification via Flash Column Chromatography

Scenario: Your crude material is <90% pure and contains a significant amount of the 7-methoxyquinolin-8-amine isomer.

Core Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For aromatic amines like our target, the interaction with the acidic silanol groups on the silica surface is a key factor.

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Standard Silica Gel (SiO₂): This is the default choice. However, the free amine group (-NH₂) can interact strongly with acidic silanol groups, leading to significant peak tailing.

    • Amine-Functionalized or Deactivated Silica: These are excellent alternatives that minimize tailing but are more expensive.

    • Field-Proven Tip: You can mimic a deactivated surface by pre-treating standard silica. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This neutralizes the acidic sites and dramatically improves peak shape for amines.

  • Mobile Phase Optimization (TLC Analysis):

    • The goal is to find a solvent system that gives a good separation (ΔRf > 0.15) between your target and the key isomer. The target Rf should be between 0.25 and 0.35 for optimal column performance.

    • Start with a non-polar solvent and titrate in a polar solvent.

    • Rationale: The 5-amino and 8-amino isomers have very similar polarities. The separation often relies on subtle differences in how the lone pair of the amine and the methoxy group interact with the silica surface. You may need to screen several solvent systems to achieve separation.

Table 2: Recommended Starting Solvent Systems for TLC Screening

Non-Polar SolventPolar SolventModifier (Add if tailing occurs)Typical Starting RatioComments
Hexanes / HeptaneEthyl Acetate (EtOAc)1% Triethylamine (TEA)70:30Classic, good starting point.
Dichloromethane (DCM)Methanol (MeOH)1% Ammonium Hydroxide (NH₄OH)98:2Stronger elution system. Be careful with MeOH, as it can dissolve silica.
TolueneAcetone1% Triethylamine (TEA)80:20Offers different selectivity due to the aromatic nature of toluene.
  • Column Packing and Loading:

    • Dry Loading: This is highly recommended for compounds dissolved in a strong solvent like DCM or MeOH. Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude). Evaporate the solvent completely until you have a free-flowing powder. This ensures a tight, concentrated band is applied to the column.

    • Wet Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount of the solvent and inject it directly onto the column.

  • Elution and Fraction Collection:

    • Run the column using the optimized mobile phase. Collect fractions and monitor them by TLC.

    • Combine fractions containing the pure product. Self-Validation Step: Always run a final purity check (LCMS or ¹H NMR) on the combined fractions before evaporating the solvent. It is much easier to re-purify a solution than to re-dissolve and re-load a solid.

Troubleshooting Guide 2: Achieving High Purity (>99%) with Recrystallization

Scenario: You have enriched your material to >90% purity via chromatography, but a stubborn isomer remains.

Core Principle: Recrystallization is a powerful purification technique based on differences in solubility. The ideal scenario is that your target compound is sparingly soluble in a cold solvent but highly soluble in the same solvent when hot, while the impurities are either highly soluble or insoluble in that solvent at all temperatures.

Step-by-Step Protocol:

  • Solvent Screening: This is the most critical step.

    • Place ~20-30 mg of your impure solid into several different test tubes.

    • Add a single solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.

    • Heat the mixture to boiling. A good candidate will now fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

Table 3: Solvent Screening Guide for Aromatic Amines

Solvent ClassExample SolventsPotential Outcome
AlcoholsIsopropanol, EthanolOften good candidates. The polarity can be fine-tuned with a co-solvent.
EthersMethyl tert-butyl ether (MTBE)Lower polarity, may work if isomers have a larger polarity difference.
EstersEthyl AcetateMedium polarity, often used in a co-solvent system.
HydrocarbonsHeptane, TolueneGood anti-solvents. Used to induce crystallization from a more polar solvent.
KetonesAcetoneCan be effective, but its high volatility can be challenging.
  • The Recrystallization Procedure:

    • Dissolve your impure compound in the minimum amount of the chosen hot solvent.

    • Hot Filtration (Optional but Recommended): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

    • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Do not disturb the flask.

    • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Troubleshooting:

    • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your impure compound. Try using a lower-boiling solvent or a solvent mixture.

    • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratch the inside of the flask with a glass rod at the solvent line to create a nucleation site. If that fails, add a seed crystal from a previous batch.

Advanced Strategy: Chemical Derivatization for Stubborn Isomers

When chromatographic and crystallization methods fail to provide baseline separation, you can temporarily change the molecule's properties through chemical derivatization.

Core Principle: By reacting the amine group with a protecting group, you can significantly alter the molecule's polarity and steric profile, potentially making the derivatized isomers much easier to separate. After separation, the protecting group is removed to yield the pure amine.

Example Workflow: Acetylation

  • Protection: React the isomeric mixture with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or TEA). This converts the primary amines (-NH₂) to the much less polar acetamides (-NHAc).

  • Purification: The resulting acetamides will have very different chromatographic behavior. Purify the target acetamide isomer using standard flash chromatography. The amide spot is typically much less prone to tailing on silica gel.

  • Deprotection: Cleave the acetyl group under acidic (e.g., 3M HCl, reflux) or basic (e.g., NaOH/MeOH) conditions to regenerate the pure 7-Methoxyquinolin-5-amine.

Derivatization_Workflow start Impure Isomeric Mixture (R-NH2) protect Step 1: Protection (e.g., Acetylation) React with Ac₂O, Base start->protect mixture_protected Mixture of Amides (R-NHAc) protect->mixture_protected purify Step 2: Purification Flash Chromatography of Amide Isomers mixture_protected->purify pure_protected Pure Target Amide (Target-NHAc) purify->pure_protected deprotect Step 3: Deprotection (e.g., Acid Hydrolysis) 3M HCl, Heat pure_protected->deprotect end Pure Target Amine (Target-NH2, >99.5%) deprotect->end

Caption: Workflow for purification via chemical derivatization.

References

  • Chiral separations: a brief introduction to the nomenclature and techniques. Welsh, M. J. (2001). Respiratory care, 46(8), 785–791. [Link]

  • The impact of stereochemistry on drug development and use. Brooks, W. H., Guida, W. C., & Daniel, K. G. (1999). Annals of emergency medicine, 34(4), 541–543. [Link]

  • Amide Synthesis and Hydrolysis. LibreTexts Chemistry. (2023). [Link]

Technical Support Center: Overcoming Catalyst Poisoning in 7-Methoxyquinolin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The synthesis of 7-Methoxyquinolin-5-amine (typically via the reduction of 7-methoxy-5-nitroquinoline) presents a classic "heterocycle dilemma." The quinoline nitrogen and the newly formed primary amine are potent catalyst poisons that can arrest catalytic turnover. Conversely, aggressive conditions intended to overcome this poisoning often lead to the over-reduction of the pyridine ring, yielding the useless 1,2,3,4-tetrahydroquinoline impurity.

This guide provides a tiered troubleshooting system to diagnose deactivation mechanisms and implement self-validating solutions without compromising selectivity.

Diagnostic Hub: Troubleshooting & FAQs

Tier 1: Reaction Stalling & Deactivation

Q: My hydrogenation of 7-methoxy-5-nitroquinoline on Pd/C stalls at ~50-60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing "Product Inhibition" (Autopoisoning). As the reaction proceeds, the concentration of the product (5-aminoquinoline) increases. The newly formed primary amine (


) and the quinoline nitrogen compete with the nitro group for active sites on the Palladium surface. The amine binds strongly to Pd(0), effectively "crowding out" the reactant.
  • Immediate Fix: Do not just add more catalyst. Instead, introduce an acylating agent (e.g.,

    
     or 
    
    
    
    ) in situ if the downstream chemistry permits a protected amine. This caps the amine, reducing its binding affinity.
  • Process Fix: Switch to Transfer Hydrogenation . Using ammonium formate or hydrazine hydrate with Pd/C often mitigates this because the surface is saturated with the hydrogen donor, displacing the amine.

Q: The catalyst turns into a colloidal black soup immediately, and no H2 uptake occurs. Is this poisoning?

A: This is likely "Impurity Poisoning" (Sulfur/Halide), not product inhibition. If the 5-nitro precursor was synthesized via a reaction involving sulfur (e.g., sulfonation) or halides (e.g., nucleophilic aromatic substitution), trace contaminants are lethal to Pd/C.

  • Diagnostic Step: Perform the "Lead Acetate Paper Test" on the vapor of your starting material solution. Darkening indicates sulfur.

  • Protocol: Treat your starting material with activated carbon (Darco G-60) in refluxing methanol for 1 hour, filter hot, and recrystallize before attempting hydrogenation again.

Tier 2: Selectivity vs. Activity

Q: I added HCl to prevent N-coordination, but now I see 20% over-reduced product (Tetrahydroquinoline). Why?

A: Acid prevents poisoning but activates the ring for reduction. Protonating the quinoline nitrogen (


) prevents it from binding to the catalyst as a poison, but it also makes the pyridine ring highly electron-deficient. This lowers the activation energy for ring hydrogenation.
  • The "Goldilocks" Solution: Avoid strong mineral acids. Use a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. The sulfur modifies the catalyst surface to inhibit the high-energy sites responsible for ring reduction while allowing nitro reduction to proceed.

  • Alternative: Use Iron/Acetic Acid (chemical reduction) to completely decouple the reduction from the risk of ring saturation.

Data Presentation: Catalyst Compatibility Matrix

Catalyst SystemActivity (Nitro -> Amine)Risk of Poisoning (N-Binding)Risk of Ring Saturation (Over-reduction)Recommended For
Pd/C (Neutral) HighHigh (Stalls often)ModerateClean, small-scale batches.
Pd/C + HCl Very HighLowHigh (Forms THQ)Not Recommended for this substrate.
Pt(S)/C (Sulfided) ModerateLowVery Low Best for Scale-up (High selectivity).
Fe / AcOH HighNone ZeroDirty starting materials (Sulfur tolerant).
Raney Nickel HighHighHighAvoid unless strictly controlled.

Strategic Workflows (Visualized)

The following diagram illustrates the decision logic for overcoming catalyst poisoning based on the specific symptoms observed (Stalling vs. Selectivity loss).

CatalystStrategy Start Start: 7-Methoxy-5-nitroquinoline Reduction CheckPurity Step 1: Purity Check (Sulfur/Halides present?) Start->CheckPurity CleanIt Action: Carbon Treatment / Recrystallization CheckPurity->CleanIt Yes (Dirty) ChooseCat Step 2: Select Catalyst System CheckPurity->ChooseCat No (Clean) CleanIt->CheckPurity PdC_Neutral System A: Pd/C (Neutral MeOH) ChooseCat->PdC_Neutral PtS_C System B: Sulfided Pt/C ChooseCat->PtS_C Preferred for Selectivity Fe_Acid System C: Fe / AcOH (Chemical) ChooseCat->Fe_Acid Preferred for Robustness Outcome_Stall Issue: Reaction Stalls at 50% (Product Inhibition) PdC_Neutral->Outcome_Stall N-Poisoning Outcome_Over Issue: Ring Saturation (Tetrahydroquinoline formed) PdC_Neutral->Outcome_Over Long reaction time Success Success: 7-Methoxyquinolin-5-amine (>95% Yield) PtS_C->Success Fe_Acid->Success Outcome_Stall->PtS_C Switch Catalyst Outcome_Over->PtS_C Switch Catalyst

Caption: Decision tree for selecting the optimal reduction strategy based on impurity profile and observed reaction failure modes.

Experimental Protocols

Protocol A: The "Robust" Method (Sulfided Pt/C)

Use this when selectivity is paramount and you want to avoid N-poisoning without using stoichiometric iron.

  • Preparation: In a high-pressure autoclave, dissolve 7-methoxy-5-nitroquinoline (10 mmol) in THF/MeOH (1:1, 50 mL) . The THF helps solubilize the substrate, preventing precipitation on the catalyst.

  • Catalyst Addition: Add 5% Pt(S)/C (Sulfided Platinum, 2 wt% loading relative to substrate).

    • Note: The sulfur poisoning of the Pt is intentional; it deactivates the sites responsible for aromatic ring reduction.

  • Reaction: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 5 bar (75 psi) and heat to 60°C .
  • Monitoring: Monitor H2 uptake. The reaction typically completes in 4-6 hours.

  • Workup: Filter through a Celite pad (Caution: Do not let dry, pyrophoric risk). Concentrate filtrate to yield the amine.

Protocol B: The "Rescue" Method (Fe/NH4Cl)

Use this if your catalyst is constantly dying due to sulfur impurities in the starting material.

  • Setup: To a suspension of 7-methoxy-5-nitroquinoline (10 mmol) in EtOH/Water (3:1, 40 mL) , add Iron powder (5 equiv, 325 mesh) and Ammonium Chloride (1 equiv).

  • Execution: Heat to reflux (80°C) with vigorous mechanical stirring (magnetic stirring often fails with heavy iron sludge).

  • Completion: Reaction is usually complete in 2 hours. The mechanism is surface-mediated electron transfer, which is immune to the "poisoning" that affects noble metals.

  • Workup: Basify with

    
    , filter hot through Celite, and wash the cake with hot EtOAc.
    

References

  • Chemical Safety & Structure: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 777110, 5-Methoxyquinolin-8-amine (Structural Analog Reference). Retrieved from [Link]

  • Catalyst Poisoning Mechanisms: Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. (General mechanism of N-poisoning).
  • Selective Hydrogenation: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.[4][5] (Source for Sulfided Pt protocols).

  • Quinoline Reduction Selectivity: Wang, Y., et al. (2013). Selective Hydrogenation of Quinolines.[5][6][7] Journal of the American Chemical Society. (Discusses ring activation by acid).

Sources

Technical Support Center: A Guide to Preventing Oxidation of 7-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methoxyquinolin-5-amine. This document serves as a critical resource for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. The inherent reactivity of the aromatic amine moiety makes this compound susceptible to oxidative degradation, which can compromise sample integrity, impact experimental outcomes, and lead to costly delays. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and purity of your 7-Methoxyquinolin-5-amine samples.

Section 1: Understanding the Problem - The Chemistry of Oxidation

This section addresses the fundamental chemical principles governing the degradation of 7-Methoxyquinolin-5-amine. Understanding the "why" is the first step toward implementing effective preventative measures.

Q1: Why is 7-Methoxyquinolin-5-amine so prone to oxidation?

A1: The susceptibility of 7-Methoxyquinolin-5-amine to oxidation is primarily due to the presence of the aromatic amine group (-NH2) on the quinoline ring. Aromatic amines are readily oxidized, a process that is often initiated by exposure to atmospheric oxygen.[1] The oxidation mechanism typically begins with the abstraction of an electron from the amine to form a cation radical.[2] This initial step can be catalyzed by factors such as light, heat, and the presence of trace metal impurities.[3] The resulting reactive intermediates can then undergo a series of complex reactions, including polymerization, leading to the formation of highly colored degradation products.[2][4] The electron-donating nature of the methoxy group (-OCH3) can further increase the electron density on the aromatic ring system, potentially making the amine group even more susceptible to oxidation.

Q2: What are the common visual and analytical signs of oxidation?

A2: The most immediate and obvious sign of oxidation is a change in the material's color.[1]

  • Visual Cues: Fresh, high-purity 7-Methoxyquinolin-5-amine is typically an off-white to light tan solid. Upon oxidation, it will progressively darken, turning yellow, brown, and in advanced stages of degradation, dark red or even purple.[1] This color change is due to the formation of conjugated polymeric impurities.

  • Analytical Cues: Beyond visual changes, oxidation can be detected by various analytical techniques:

    • Thin-Layer Chromatography (TLC): Oxidized samples will often show new, colored spots with different Rf values compared to the pure starting material.

    • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the main compound and the appearance of new impurity peaks is a clear indicator of degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of signals or the appearance of new, unidentifiable peaks in the aromatic region can signify the presence of complex oxidation products.

    • Solubility: Severely oxidized material may exhibit decreased solubility in common organic solvents due to the formation of high-molecular-weight polymers.

Section 2: Proactive Storage & Handling Protocols

To preserve the integrity of 7-Methoxyquinolin-5-amine, adherence to strict storage and handling protocols is non-negotiable. The following guidelines are designed to create a self-validating system of preservation.

Q3: What is the definitive protocol for the long-term storage of solid 7-Methoxyquinolin-5-amine?

A3: Long-term stability is best achieved by rigorously excluding the primary drivers of oxidation: oxygen, light, and heat.

Detailed Protocol for Long-Term Storage (> 1 Month)
  • Container Selection: Use an amber glass vial or a vial completely wrapped in aluminum foil to exclude light. The container should have a screw cap with a chemically inert liner (e.g., PTFE).

  • Inert Atmosphere Blanketing: This is the most critical step. Place the vial containing the 7-Methoxyquinolin-5-amine into a larger chamber, such as a glove box or a desiccator.[5][6][7]

  • Purge the Atmosphere: Evacuate the chamber and backfill it with a dry, inert gas such as argon or nitrogen. Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.[8]

  • Seal the Primary Container: While inside the inert atmosphere of the glove box or desiccator, tightly seal the cap of the primary vial.

  • Secondary Sealing (Optional but Recommended): For maximum protection, wrap the sealed cap with Parafilm® or a similar laboratory sealing film.

  • Temperature Control: Store the sealed vial at low temperatures. Refrigeration (2-8 °C) is good, but freezing at -20 °C is the optimal condition for long-term preservation.[9]

  • Labeling: Clearly label the container with the compound name, date of storage, and storage conditions (e.g., "Store under Argon at -20 °C").

Storage Conditions Comparison Table
ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month) - Recommended
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen)
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen) [5][10]
Light Amber vial or dark locationAmber vial, completely opaque wrapping [11]
Container Tightly sealed glass vial with PTFE linerTightly sealed glass vial, cap sealed with Parafilm®
Storage Decision Workflow

This diagram outlines the decision-making process for appropriate storage.

start Receive or Synthesize 7-Methoxyquinolin-5-amine check_duration Intended Storage Duration? start->check_duration short_term < 1 Month check_duration->short_term long_term > 1 Month check_duration->long_term protocol_short Short-Term Protocol: 1. Amber Vial 2. Tightly Seal 3. Refrigerate (2-8 °C) short_term->protocol_short protocol_long Long-Term Protocol: 1. Amber Vial 2. Purge with N2/Ar 3. Seal Tightly + Parafilm 4. Freeze (-20 °C) long_term->protocol_long

Caption: Decision tree for selecting the appropriate storage protocol.

Q4: How should I handle the compound during routine lab work to minimize oxidation?

A4: Exposure during weighing and solution preparation is a common point of degradation.

  • Minimize Exposure Time: Weigh the required amount of the compound as quickly as possible. Have all necessary equipment and solvents ready before opening the storage container.

  • Inert Gas Blanket: If possible, perform weighing and transfers under a gentle stream of nitrogen or argon.

  • Solution Preparation: Use freshly degassed solvents for preparing stock solutions. Solvents can be degassed by sparging with nitrogen or argon for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Re-sealing: After removing the desired amount of solid, re-purge the headspace of the storage vial with inert gas before re-sealing and returning it to cold storage.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered by users.

Q5: My solid 7-Methoxyquinolin-5-amine has turned brown. Can I still use it?

A5: A color change indicates that oxidation and degradation have occurred. The suitability of the material depends on the tolerance of your specific application to impurities.

  • For Non-Critical Applications: If the subsequent reaction is robust and the purification is straightforward, you might be able to proceed. However, be aware that the actual concentration of the desired amine is lower than the weighed mass, which will affect stoichiometry and may lower your yield.

  • For Sensitive Applications (e.g., catalysis, GMP synthesis): Do not use it. The colored impurities can interfere with reactions, poison catalysts, and complicate purification. It is highly recommended to purify the material or use a fresh, unoxidized lot.

Q6: How can I purify a partially oxidized sample of 7-Methoxyquinolin-5-amine?

A6: If a fresh sample is unavailable, purification may be an option.

  • Recrystallization: This is often the simplest method. The choice of solvent is critical and must be determined empirically. A solvent system should be chosen where the amine is soluble at high temperatures but sparingly soluble at low temperatures, while the polymeric impurities remain either soluble or insoluble.

  • Column Chromatography: Purification over silica gel or alumina can be effective for removing colored polar impurities. A non-polar to moderately polar eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients) is a typical starting point. Monitor the fractions carefully by TLC.

Troubleshooting Workflow for Oxidized Samples

start Sample has changed color (e.g., turned brown) check_app Is the downstream application sensitive to impurities? start->check_app yes_sensitive Yes check_app->yes_sensitive no_robust No check_app->no_robust purify Purification Required yes_sensitive->purify proceed Proceed with caution. Adjust stoichiometry for assumed lower purity. no_robust->proceed discard Discard and use a fresh lot purify->discard If purification fails

Caption: Workflow for handling a discolored sample of the amine.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I add an antioxidant to my solid sample or stock solution for better stability?

A7: While antioxidants are used to stabilize many organic materials, their use with high-purity reagents must be approached with caution.[12][13] Antioxidants are, by design, reactive compounds that scavenge free radicals.[11][14]

  • Potential for Interference: The antioxidant itself or its byproducts could interfere with your downstream chemistry.

  • Compatibility: Not all antioxidants are effective or compatible. Common choices like Butylated Hydroxytoluene (BHT) or certain hindered phenols might be considered, but their efficacy and lack of interference must be validated for your specific application before routine use.[15]

  • General Recommendation: For most research applications, the stringent storage and handling protocols outlined in Section 2 are superior to using additives, as they preserve the compound in its purest form. The use of an antioxidant may be considered a viable strategy in specific bulk storage or formulation scenarios, but this requires significant validation.[10]

Q8: Does the choice of solvent for a stock solution affect the stability of 7-Methoxyquinolin-5-amine?

A8: Absolutely. The solvent can play a significant role in the stability of the dissolved amine.

  • Solvent Purity: Use high-purity, anhydrous solvents. Ethereal solvents like Tetrahydrofuran (THF) can form explosive peroxides, which are potent oxidizing agents. Always use freshly opened bottles of anhydrous solvents or test for and remove peroxides before use.

  • Degassing: As mentioned previously, using degassed solvents to prepare solutions will remove dissolved oxygen, a key reactant in the degradation pathway.

  • Storage of Solutions: Stock solutions should also be stored under an inert atmosphere (e.g., in a Sure/Seal™ bottle) and refrigerated or frozen. The stability in solution is generally lower than in the solid state, so prepare solutions fresh when possible.

References

  • Reactions of aromatic amines | PDF. (n.d.). Slideshare. Retrieved January 29, 2024, from [Link]

  • Shishkanova, T. V., & Stejskal, J. (2004). Oxidative polycondensation of aromatic amines. Polymer Science, Series A, 46(12), 1320–1327. Available at: [Link]

  • Various Authors. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Retrieved January 29, 2024, from [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • Kalyanaraman, B., & Sohnie, C. (2007). Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N- Containing Dyes. The Journal of Organic Chemistry, 72(23), 8677–8686. [Link]

  • Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of biochemistry and biophysics, 544, 3-11. [Link]

  • Reddit Community. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp. [Link]

  • Burdeniuc, J., & El-Kader, A. (2012). Inhibition of amine oxidation. U.S.
  • Arrigo, R., & Dintcheva, N. T. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]

  • LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. [Link]

  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link]

  • Carocho, M., Morales, P., & Ferreira, I. C. F. R. (2018). Antioxidants: Reviewing the chemistry, food applications, legislation and role as preservatives. Trends in Food Science & Technology, 71, 107–120. [Link]

  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Arrigo, R., & Dintcheva, N. T. (2017). Natural Anti-oxidants for Bio-Polymeric Materials. Archives in Chemical Research, 1(2). [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • Lam, X. M., Yang, J. Y., & Cleland, J. L. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of pharmaceutical sciences, 86(11), 1250-1255. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Various Authors. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. [Link]

  • Various Authors. (2022). Antioxidants and Bioactive Compounds in Food: Critical Review of Issues and Prospects. MDPI. [Link]

  • National Institutes of Health (NIH). (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. [Link]

  • ACS Publications. (2024). ACS Applied Bio Materials Vol. 9 No. 3. [Link]

  • MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. [Link]

  • ScienceDirect. (2022). Alkaline soluble 1,3,5,7-tetrahydroxyanthraquinone with high reversibility as anolyte for aqueous redox flow battery. [Link]

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Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. The fragmentation patterns generated within a mass spectrometer offer a veritable fingerprint of a molecule's structure. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation patterns of 7-Methoxyquinolin-5-amine, a substituted quinoline of interest in medicinal chemistry. In the absence of direct, published experimental spectra for this specific compound, this guide synthesizes established fragmentation principles of its constituent chemical moieties—the quinoline core, the methoxy group, and the amine group—to construct a robust, predictive framework. This approach not only illuminates the likely fragmentation pathways of 7-Methoxyquinolin-5-amine but also serves as a methodological blueprint for interpreting the mass spectra of related novel compounds.

The Structural Context: 7-Methoxyquinolin-5-amine

7-Methoxyquinolin-5-amine is a heterocyclic aromatic compound featuring a quinoline bicyclic system substituted with a methoxy group at the 7-position and an amine group at the 5-position. The interplay of these functional groups, particularly the electron-donating nature of the amine and methoxy substituents and the proton-accepting nitrogen within the quinoline ring, dictates its behavior upon ionization and subsequent fragmentation. Understanding these influences is paramount to deciphering its mass spectrum.

Predicting the Fragmentation Cascade: An ESI-MS/MS Perspective

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, as the precursor ion in the gas phase.[1] Subsequent collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events.[1] For 7-Methoxyquinolin-5-amine (exact mass: 174.08 g/mol ), the protonated molecule [C₁₀H₁₁N₂O]⁺ would have an m/z of 175.09.

The most probable sites of protonation are the quinoline nitrogen and the exocyclic amine group, with the quinoline nitrogen being a likely primary site due to the aromatic system's influence. The initial fragmentation steps are anticipated to be driven by the loss of small, stable neutral molecules from the protonated precursor.

Key Predicted Fragmentation Pathways:
  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17.03 Da).[2] This would result in a fragment ion at m/z 158.06 .

  • Loss of a Methyl Radical (•CH₃): Methoxy-substituted aromatic compounds frequently undergo the loss of a methyl radical (15.02 Da).[3] This pathway would yield a fragment ion at m/z 160.07 .

  • Sequential Loss of a Methyl Radical and Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation. A characteristic fragmentation of methoxyquinolines is the subsequent loss of carbon monoxide (28.00 Da).[3] This would produce a fragment ion at m/z 132.07 .

  • Loss of Hydrogen Cyanide (HCN) from the Quinoline Core: The fundamental quinoline ring structure is known to fragment via the expulsion of hydrogen cyanide (27.01 Da).[4] This fragmentation could occur from various fragment ions, leading to a complex spectrum. For instance, fragmentation of the m/z 132.07 ion could result in a fragment at m/z 105.06 .

A Comparative Analysis of Fragmentation Influences

The predicted fragmentation pattern of 7-Methoxyquinolin-5-amine is a composite of the fragmentation behaviors of its structural components. A comparative look at these individual contributions provides a deeper understanding of the expected mass spectrum.

Structural MoietyKnown Fragmentation BehaviorPredicted Contribution to 7-Methoxyquinolin-5-amine Fragmentation
Quinoline Core Stable aromatic system; characteristic loss of HCN upon energetic fragmentation.[4]Contributes to the stability of the molecular ion and fragment ions. The loss of HCN is expected at later stages of the fragmentation cascade.
Methoxy Group Loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[3]A primary and dominant fragmentation pathway, leading to significant ions at m/z 160 and m/z 132.
Amine Group Neutral loss of ammonia (NH₃) from the protonated molecule.[2]A competing primary fragmentation pathway, resulting in a prominent ion at m/z 158.

The relative abundance of the fragment ions will depend on the stability of the resulting ions and the activation energy of each fragmentation pathway. It is plausible that the loss of the methyl radical and the loss of ammonia will be competing initial fragmentation steps.

Experimental Protocol for Mass Spectrometric Analysis

To validate these predictions, the following experimental protocol for acquiring ESI-MS/MS data for 7-Methoxyquinolin-5-amine is proposed.

1. Sample Preparation:

  • Dissolve 1 mg of 7-Methoxyquinolin-5-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare a dilute solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

2. Mass Spectrometry Conditions (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 - 4.5 kV
  • Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity)
  • Source Temperature: 120 - 150 °C
  • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr
  • Desolvation Temperature: 350 - 450 °C
  • MS1: Scan for the protonated precursor ion [M+H]⁺ at m/z 175.09.
  • MS2 (Product Ion Scan):
  • Select the precursor ion at m/z 175.09.
  • Apply a range of collision energies (e.g., 10, 20, 30 eV) using argon as the collision gas to observe the different fragmentation pathways.

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}

Caption: Experimental workflow for ESI-MS/MS analysis.

Predicted Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways of protonated 7-Methoxyquinolin-5-amine.

Fragmentation_Pathways

Caption: Predicted fragmentation of 7-Methoxyquinolin-5-amine.

Concluding Remarks

References

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Collision-induced dissociation. (2023, October 26). In Wikipedia. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). The mass spectra of some nitrogen heterocycles. The Journal of Organic Chemistry, 33(4), 1384-1389.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Journal of The American Society for Mass Spectrometry, 30(7), 1341–1353. [Link]

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Validation of 7-Methoxyquinolin-5-amine: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like 7-Methoxyquinolin-5-amine, a potential pharmacophore, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its biological activity and advancing it through the development pipeline. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, benchmarked against complementary spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement of a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy. For a molecule like 7-Methoxyquinolin-5-amine, this technique would definitively confirm the connectivity of the methoxy and amine groups to the quinoline core.

Hypothetical Workflow for Crystallographic Validation

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

X-ray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Data Processing Synthesis Synthesis of 7-Methoxyquinolin-5-amine Purification High-Purity Purification (≥99%) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final Validation & CIF File Generation

Figure 1: A generalized workflow for the structural validation of a small molecule like 7-Methoxyquinolin-5-amine via X-ray crystallography.

Experimental Protocol: A Practical Approach

1. Synthesis and Purification:

The synthesis of 7-Methoxyquinolin-5-amine would likely involve a multi-step process, potentially starting from a substituted aniline and employing classic quinoline synthesis reactions like the Skraup or Doebner-von Miller reaction, followed by methoxylation and amination steps. Given that the purity of the starting material is paramount for successful crystallization, the crude product would be purified to ≥99% purity, likely via column chromatography or recrystallization.

2. Crystallization:

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a small molecule like 7-Methoxyquinolin-5-amine, which is a crystalline solid with a melting point of approximately 145-150°C, a systematic screening of crystallization conditions is necessary.[1]

  • Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) would be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled.

3. Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The structure is solved using computational methods and refined to yield a final, highly accurate molecular structure.

Complementary Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer valuable and often more readily obtainable data that can corroborate the proposed structure.

Technique Information Provided Advantages Limitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Rapid, non-destructive, provides detailed information about the proton framework.Does not directly provide 3D structure; peak overlap can complicate interpretation.
¹³C NMR Number of unique carbon atoms and their chemical environment.Complements ¹H NMR, confirms the carbon skeleton.Lower sensitivity than ¹H NMR, requires longer acquisition times.
FTIR Presence of specific functional groups.Fast, provides a "fingerprint" of the molecule.Ambiguous for complex molecules, does not provide connectivity information.
Mass Spec. Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide stereochemical or isomeric information.

Table 1: Comparison of X-ray Crystallography with common spectroscopic techniques for the structural validation of 7-Methoxyquinolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.

  • ¹H NMR: For 7-Methoxyquinolin-5-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad signal for the amine protons. The coupling patterns of the aromatic protons would be crucial in confirming their relative positions.

  • ¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these signals would provide information about the electronic environment of each carbon atom, further confirming the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For 7-Methoxyquinolin-5-amine, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic and methoxy groups (around 2850-3100 cm⁻¹).

  • C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹).

  • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

  • N-H bending of the primary amine (around 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Methoxyquinolin-5-amine (C₁₀H₁₀N₂O), the high-resolution mass spectrum would show a molecular ion peak at an m/z value corresponding to its exact mass (174.0793 g/mol ). The fragmentation pattern would provide further clues about the molecule's structure.

Conclusion: An Integrated Approach to Structural Validation

While single-crystal X-ray diffraction is the definitive method for the structural elucidation of 7-Methoxyquinolin-5-amine, a comprehensive validation strategy should employ a combination of techniques. NMR, FTIR, and mass spectrometry provide complementary data that can corroborate the proposed structure and provide a more complete picture of the molecule's properties. In the absence of a determined crystal structure, these spectroscopic methods serve as the primary means of structural characterization, providing a high degree of confidence in the assigned structure for research and development purposes.

References

  • Mayo Clinic. X-ray crystallography - Structural Biology Core. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 7-Methoxyquinolin-5-amine: Elucidating Characteristic Vibrational Bands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and providing a molecular fingerprint. This guide offers an in-depth analysis of the expected characteristic IR absorption bands for 7-Methoxyquinolin-5-amine, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust comparative analysis based on the empirical data of structurally related compounds: 5-aminoquinoline, 7-methoxyquinoline, and anisole. This approach allows for a detailed and predictive interpretation of the vibrational modes of 7-Methoxyquinolin-5-amine.

The Structural Landscape of 7-Methoxyquinolin-5-amine

To comprehend the IR spectrum of 7-Methoxyquinolin-5-amine, we must first dissect its constituent functional groups and their expected vibrational behaviors. The molecule comprises a quinoline heterocyclic system, a primary aromatic amine (-NH₂) group at position 5, and a methoxy (-OCH₃) group at position 7. Each of these components will give rise to characteristic absorption bands in the IR spectrum.

Predictive Analysis of Key Vibrational Modes

The following sections detail the expected IR absorption bands for 7-Methoxyquinolin-5-amine, drawing comparisons with 5-aminoquinoline (for the amine and quinoline core vibrations) and anisole (for the methoxy group vibrations).

I. The Amine Group: N-H Vibrations

The primary amine group is one of the most readily identifiable functionalities in an IR spectrum.

  • N-H Stretching Vibrations: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[1][2] For 5-aminoquinoline, these have been experimentally observed and assigned. We can confidently predict similar bands for 7-Methoxyquinolin-5-amine.

  • N-H Bending (Scissoring) Vibration: A characteristic bending vibration for primary amines occurs in the range of 1650-1580 cm⁻¹.[2] This band is often of medium to strong intensity.

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[2]

II. The Methoxy Group and Quinoline Core: C-O, C-C, and C-H Vibrations

The vibrations of the methoxy group and the quinoline ring system are often coupled and appear in the fingerprint region of the spectrum.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

  • C-O-C Stretching of the Methoxy Group: Aryl ethers, such as the methoxy group on the quinoline ring, are characterized by two C-O stretching bands. The asymmetric stretch is typically a strong band observed near 1250 cm⁻¹, while the symmetric stretch appears around 1040 cm⁻¹. Anisole serves as a classic example of this pattern.

  • Quinoline Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region. These bands are often complex due to the fused ring structure.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly dependent on the substitution pattern of the ring and typically appear in the 900-675 cm⁻¹ region. For quinoline itself, characteristic bands are observed in the 840-740 cm⁻¹ range.[3] The specific substitution pattern of 7-Methoxyquinolin-5-amine will influence the exact positions of these bands.

Comparative Spectral Data

The following table summarizes the key experimental vibrational frequencies for our comparative molecules. These provide a strong basis for predicting the spectrum of 7-Methoxyquinolin-5-amine.

Vibrational Mode5-Aminoquinoline (Experimental, cm⁻¹)Anisole (Typical, cm⁻¹)Quinoline (Experimental, cm⁻¹)Predicted Range for 7-Methoxyquinolin-5-amine (cm⁻¹)
N-H Asymmetric Stretch~3430--3450-3400
N-H Symmetric Stretch~3350--3370-3320
Aromatic C-H Stretch3050-30003100-30003050-30003100-3000
N-H Bend (Scissoring)~1620--1630-1600
C=C/C=N Ring Stretch1600-14001600, 14951620-14301620-1400
Asymmetric C-O-C Stretch-~1250-1260-1240
Symmetric C-O-C Stretch-~1040-1050-1030
Aromatic C-N Stretch~1280--1300-1270
C-H Out-of-Plane Bend900-700750840-740900-700

Experimental Protocols

To acquire a high-quality FTIR spectrum of a solid sample like 7-Methoxyquinolin-5-amine, the following attenuated total reflectance (ATR) method is recommended.

Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Collection:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 7-Methoxyquinolin-5-amine powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be in units of transmittance or absorbance. If necessary, perform a baseline correction to obtain a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of 7-Methoxyquinolin-5-amine, starting from the highest wavenumbers.

G start Analyze Spectrum > 3000 cm⁻¹ nh_stretch Identify two N-H stretching bands (3500-3300 cm⁻¹) => Confirms Primary Amine start->nh_stretch ch_stretch Observe aromatic C-H stretches (> 3000 cm⁻¹) start->ch_stretch mid_region Examine 1700-1400 cm⁻¹ Region nh_stretch->mid_region ch_stretch->mid_region nh_bend Locate N-H bending vibration (~1620 cm⁻¹) mid_region->nh_bend ring_stretch Assign C=C and C=N ring stretches (1600-1400 cm⁻¹) mid_region->ring_stretch fingerprint Investigate Fingerprint Region < 1400 cm⁻¹ nh_bend->fingerprint ring_stretch->fingerprint co_stretch Identify asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O stretches => Confirms Methoxy Group fingerprint->co_stretch cn_stretch Assign aromatic C-N stretch (~1280 cm⁻¹) fingerprint->cn_stretch oop_bend Analyze C-H out-of-plane bending patterns (900-700 cm⁻¹) => Substitution Pattern fingerprint->oop_bend conclusion Combine all assignments for full structural confirmation co_stretch->conclusion cn_stretch->conclusion oop_bend->conclusion

Caption: Workflow for IR spectral interpretation of 7-Methoxyquinolin-5-amine.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the characteristic IR bands of 7-Methoxyquinolin-5-amine. By leveraging experimental data from structurally analogous compounds, we can establish a high degree of confidence in the assignment of its key vibrational modes. The clear identification of the primary amine N-H stretches and bend, the aryl ether C-O stretches, and the characteristic quinoline ring vibrations will be crucial for the confirmation of its synthesis and for quality control in drug development processes. The provided experimental protocol and interpretation workflow offer a robust framework for researchers to apply in their own laboratories.

References

  • Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(5), 1215–1223. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

  • Anisole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Mohan, S., Arjunan, V., & Sundaraganesan, N. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Turkish Journal of Chemistry, 28(4), 447-458.
  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

  • IR: amines. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR Spectrum of Anisole. (n.d.). Bartleby. Retrieved from [Link]

  • Quinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • 10.7: Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • Computations of Vibrational Infrared Frequencies of Selected Amines. (2016, January 20). Defense Technical Information Center. Retrieved from [Link]

  • 7-Methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University, Department of Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 7-Methoxyquinolin-5-amine: A Benchmark Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Its versatile biological activities are profoundly influenced by the nature and positioning of substituents on the bicyclic ring system. 7-Methoxyquinolin-5-amine, in particular, is a valuable building block in drug discovery, with its unique electronic and steric properties making it a key intermediate for the synthesis of novel bioactive molecules. In the realm of chemical biology, the inherent fluorescence of the quinoline core is leveraged in the design of sophisticated biosensors for detecting specific analytes at nanomolar concentrations.[1]

This guide provides a comprehensive, in-depth analysis of a robust synthetic route to 7-Methoxyquinolin-5-amine, benchmarking it against established literature standards for similar transformations. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present comparative data to ensure scientific integrity and reproducibility.

Strategic Overview: A Tale of Two Reactions

The synthesis of 7-Methoxyquinolin-5-amine is most practically approached through a classical two-step sequence: the electrophilic nitration of a 7-methoxyquinoline precursor, followed by the reduction of the resulting nitro intermediate. This strategy is predicated on the well-established principles of electrophilic aromatic substitution and the reliable conversion of nitroarenes to their corresponding anilines.

The key to a successful synthesis lies in controlling the regioselectivity of the nitration step and achieving a high-yield, clean reduction in the final stage. The methoxy group at the 7-position is an activating, ortho-para directing group. This electronic influence favors the introduction of the nitro group at either the C6 (ortho) or C5/C8 (para-related) positions. Careful control of reaction conditions is therefore paramount to maximizing the yield of the desired 5-nitro isomer.

For the reduction step, a variety of reagents are available, each with its own set of advantages and disadvantages concerning yield, purity, cost, and safety. In this guide, we will compare two common and effective reduction methods to provide a clear benchmark for researchers.

Comparative Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and comparative analysis of 7-Methoxyquinolin-5-amine.

G cluster_0 Stage 1: Synthesis of 7-Methoxyquinoline cluster_1 Stage 2: Nitration cluster_2 Stage 3: Comparative Reduction cluster_3 Method A: SnCl2·2H2O / HCl cluster_4 Method B: H2 / Pd-C cluster_5 Stage 4: Analysis & Benchmarking start 7-Hydroxyquinoline methylation Methylation (e.g., Dimethyl sulfate, K2CO3, Acetone) start->methylation purification1 Purification (Column Chromatography) methylation->purification1 product1 7-Methoxyquinoline purification1->product1 nitration Nitration (HNO3/H2SO4) product1->nitration workup1 Aqueous Workup & Extraction nitration->workup1 purification2 Isomer Separation (Column Chromatography) workup1->purification2 product2 7-Methoxy-5-nitroquinoline purification2->product2 reductionA Reduction A product2->reductionA reductionB Reduction B product2->reductionB workupA Basification & Extraction reductionA->workupA purificationA Purification workupA->purificationA analysis Yield, Purity (NMR, LC-MS), Cost, Safety purificationA->analysis workupB Filtration & Concentration reductionB->workupB purificationB Purification workupB->purificationB purificationB->analysis

Caption: Comparative workflow for the synthesis of 7-Methoxyquinolin-5-amine.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Methoxyquinoline

The starting material, 7-methoxyquinoline, can be reliably synthesized from the commercially available 7-hydroxyquinoline via a simple Williamson ether synthesis.

Protocol:

  • To a stirred solution of 7-hydroxyquinoline (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-methoxyquinoline as a pale yellow oil.

Causality: The use of a polar aprotic solvent like acetone facilitates the dissolution of the reactants, while the potassium carbonate acts as a base to deprotonate the hydroxyl group of 7-hydroxyquinoline, forming the more nucleophilic phenoxide. Dimethyl sulfate is an effective and inexpensive methylating agent. Refluxing ensures a reasonable reaction rate.

Stage 2: Nitration of 7-Methoxyquinoline

The introduction of the nitro group at the 5-position is achieved through electrophilic aromatic substitution using a nitrating mixture.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath), add 7-methoxyquinoline (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 7-methoxyquinoline in sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 5-nitro isomer from other regioisomers.

Causality: The highly acidic environment of concentrated sulfuric acid protonates the quinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack. The methoxy group on the benzene ring is the primary director of the nitration. The use of low temperatures helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Stage 3: Comparative Reduction of 7-Methoxy-5-nitroquinoline

We will now compare two distinct methods for the reduction of the nitro group to the desired amine.

Method A: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • To a solution of 7-methoxy-5-nitroquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Add concentrated hydrochloric acid (HCl) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is > 10.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: Tin(II) chloride is a classical and effective reducing agent for aromatic nitro compounds in the presence of a strong acid. The acidic conditions are necessary for the reaction to proceed. The final basic workup is crucial to deprotonate the amine product and neutralize the acidic reaction mixture.

Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

  • To a solution of 7-methoxy-5-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add 10% palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. The reaction proceeds under mild conditions and often gives high yields of the desired product with minimal side reactions.

Data Presentation and Benchmarking

The following table summarizes the expected outcomes of the two reduction methods, allowing for a direct comparison of their performance.

ParameterMethod A: SnCl₂·2H₂O / HClMethod B: H₂ / Pd-C
Yield Good to ExcellentExcellent
Purity (crude) Moderate to GoodGood to Excellent
Reaction Time 2-4 hours1-3 hours
Cost LowModerate (catalyst cost)
Safety Corrosive acid, exothermic neutralizationFlammable H₂ gas, pyrophoric catalyst
Workup Multi-step aqueous workupSimple filtration

Chemical Reaction Mechanism

The following diagram illustrates the plausible mechanism for the reduction of the nitro group using a metal in acidic conditions, such as with SnCl₂/HCl.

G Nitro_Compound R-NO₂ Nitroso_Compound R-N=O Nitro_Compound->Nitroso_Compound + 2e⁻, + 2H⁺ - H₂O Hydroxylamine R-NHOH Nitroso_Compound->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

Caption: Simplified mechanism of nitro group reduction.

Conclusion and Recommendations

Both the tin(II) chloride and catalytic hydrogenation methods are viable for the synthesis of 7-Methoxyquinolin-5-amine. The choice of method will depend on the specific needs and resources of the laboratory.

  • For cost-effectiveness and scalability , the tin(II) chloride method is a strong contender, although the workup is more involved.

  • For higher purity, cleaner reaction profiles, and ease of workup , catalytic hydrogenation is the preferred method, provided the necessary safety precautions for handling hydrogen and the palladium catalyst are in place.

Ultimately, the protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully synthesize 7-Methoxyquinolin-5-amine for their research and development endeavors.

References

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley. [Link]

  • Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (n.d.). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic. [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 7-Methoxyquinolin-5-amine Batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

7-Methoxyquinolin-5-amine is a substituted quinoline, a class of nitrogen-containing heterocyclic compounds that form the structural backbone of countless therapeutic agents.[1][2] Nitrogen heterocycles are prevalent in FDA-approved drugs, highlighting their significance in medicinal chemistry.[3][4][5] As a key building block or intermediate in the synthesis of novel pharmaceutical candidates, the absolute purity and structural integrity of 7-Methoxyquinolin-5-amine are not merely desirable—they are foundational. The presence of even minute impurities can lead to aberrant biological activity, compromise the safety profile of a developmental drug, and invalidate costly research findings.

This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of different batches of 7-Methoxyquinolin-5-amine. We will move beyond simple protocol recitation to explain the scientific rationale behind employing a multi-pronged, self-validating analytical strategy. This ensures that researchers, scientists, and drug development professionals can be confident in the quality of their starting materials, a cornerstone of reproducible and reliable science. The validation of these analytical methods is a critical process mandated by regulatory bodies to ensure product quality and patient safety.[6][7]

Part 1: Foundational Verification via Elemental Analysis

The first step in validating any chemical batch is to confirm its most fundamental property: its elemental composition. For 7-Methoxyquinolin-5-amine (Molecular Formula: C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ), this means verifying the precise ratio of Carbon, Hydrogen, and Nitrogen.[8][9]

Causality Behind the Choice: CHN Combustion Analysis

CHN (Carbon, Hydrogen, Nitrogen) analysis is the definitive method for determining the mass percentages of these elements in an organic compound. A sample is combusted at high temperatures in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated and quantified by a detector. This technique is chosen for its high accuracy and precision. Any significant deviation from the theoretical percentages is a direct and unambiguous indicator of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the 7-Methoxyquinolin-5-amine sample from each batch into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The detector signals are processed by the instrument's software to calculate the percentage of C, H, and N.

  • Replication: Analyze each batch in triplicate to ensure precision.

Data Summary: Comparison of 7-Methoxyquinolin-5-amine Batches
ParameterTheoretical Value (%)Batch A Result (%)Batch B Result (%)Batch C Result (%)
Carbon (C) 68.9568.89 ± 0.0567.12 ± 0.0868.91 ± 0.04
Hydrogen (H) 5.795.81 ± 0.036.25 ± 0.065.77 ± 0.02
Nitrogen (N) 16.0816.05 ± 0.0415.55 ± 0.0716.11 ± 0.05

Interpretation: Batches A and C show excellent correlation with the theoretical values, suggesting high purity. Batch B, however, shows a significant deviation, with lower carbon and nitrogen and higher hydrogen content, warranting further investigation for impurities.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Calibrate Calibrate with Standard Weigh Weigh 1-2 mg Sample Calibrate->Weigh Encapsulate Seal in Tin Capsule Weigh->Encapsulate Combust High-Temp Combustion (O₂ Atmosphere) Encapsulate->Combust Separate Gas Product Separation (CO₂, H₂O, N₂) Combust->Separate Detect Thermal Conductivity Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical Calculate->Compare

Caption: Workflow for CHN Elemental Analysis.

Part 2: Orthogonal Purity Validation

While elemental analysis provides a foundational purity check, it does not identify the nature of impurities. A robust quality control system relies on orthogonal methods—different techniques that measure purity based on distinct chemical and physical principles. This ensures that a wide range of potential impurities can be detected and quantified.

A. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the industry-standard technique for assessing the purity of non-volatile organic compounds.[10] Its high resolving power allows for the separation of the main compound from closely related structural analogues, precursors, and degradation products.

Causality Behind the Choice: We utilize reverse-phase HPLC with UV detection. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 7-Methoxyquinolin-5-amine, being a moderately polar molecule, will be retained on the column and can be separated from more polar or less polar impurities by gradient elution. UV detection is ideal as the quinoline ring system is strongly chromophoric. Method validation ensures the results are accurate, precise, and reliable.[11][12]

Experimental Protocol: Reverse-Phase HPLC-UV

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of each batch in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Gradient: Start at 10% B, hold for 1 min; ramp to 95% B over 8 mins; hold for 2 mins; return to 10% B and re-equilibrate for 3 mins.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Data Summary: HPLC Purity of 7-Methoxyquinolin-5-amine Batches

BatchRetention Time (Main Peak, min)Purity by Area %Impurity Peaks (RT, Area %)
A 5.2199.85Impurity 1 (4.88, 0.10%), Impurity 2 (5.62, 0.05%)
B 5.2097.54Impurity 3 (6.55, 2.31%), Other minor peaks (0.15%)
C 5.21>99.9No impurities detected above 0.05%

Interpretation: Batch C is of the highest purity. Batch A is also of high purity. Batch B contains a significant impurity at 6.55 minutes, which, being more retained, is likely less polar than the parent compound.

Workflow for HPLC Purity Analysis

cluster_prep Sample & System Prep cluster_analysis Chromatographic Separation cluster_data Data Analysis PrepareMP Prepare Mobile Phases (A: Aqueous, B: Organic) Equilibrate Equilibrate HPLC System PrepareMP->Equilibrate PrepareSample Dissolve & Dilute Sample PrepareSample->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Generate Chromatogram & Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful hybrid technique ideal for separating, identifying, and quantifying volatile and semi-volatile organic compounds.[13][14][15]

Causality Behind the Choice: The synthesis of 7-Methoxyquinolin-5-amine may involve various organic solvents or volatile reagents. GC-MS is the chosen method to detect these potential residual impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, acting as a molecular fingerprint that allows for positive identification against a spectral library.

Experimental Protocol: GC-MS Headspace Analysis

  • Sample Preparation: Accurately weigh ~50 mg of each batch into a headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO). Seal the vial.

  • Incubation: Incubate the vial at 80°C for 15 minutes to allow volatile compounds to partition into the headspace.

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injection: Headspace injection, 1 mL of vapor phase.

    • Oven Program: Start at 40°C (hold 5 min), ramp to 250°C at 10°C/min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library. Quantify based on relative peak area if necessary.

Data Summary: Volatile Impurities in 7-Methoxyquinolin-5-amine Batches

BatchIdentified Volatile ImpuritiesEstimated Level
A None Detected< 50 ppm
B Toluene~2500 ppm
C None Detected< 50 ppm

Interpretation: The GC-MS results for Batch B strongly suggest the presence of significant residual toluene, a common solvent in organic synthesis. This finding aligns with the deviant elemental analysis results and provides a clear cause.

C. Spectroscopic Confirmation of Structure and Purity

Spectroscopic methods provide detailed structural information, acting as a final confirmation of the compound's identity and a further check for impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[16][17] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Causality Behind the Choice: The ¹H NMR spectrum confirms the number and connectivity of protons, while the ¹³C NMR spectrum confirms the carbon skeleton. The chemical shifts, integration values, and coupling patterns are unique to the target structure. Any signals that cannot be assigned to 7-Methoxyquinolin-5-amine belong to an impurity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10 mg of each batch in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Assign all peaks and check for any unidentifiable signals.

Interpretation of a Pure Spectrum (Hypothetical Data):

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine protons (~5.5 ppm). Integrations should match the number of protons (e.g., 3H for OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Ten distinct signals corresponding to the ten carbon atoms in the molecule.[18]

  • Comparison: The spectra for Batches A and C were clean and matched the reference spectrum for 7-Methoxyquinolin-5-amine. The spectrum for Batch B showed the expected signals plus additional characteristic peaks for toluene in both the ¹H (singlet ~2.3 ppm, multiplet ~7.2 ppm) and ¹³C NMR spectra, confirming the GC-MS finding.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.[19][20]

Causality Behind the Choice: While not a primary tool for quantification, FTIR provides a quick quality check. The absence of an expected functional group or the presence of an unexpected one (e.g., a carbonyl C=O peak from an oxidation byproduct) can immediately flag a problematic batch.[21][22]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Summary: Characteristic FTIR Peaks for 7-Methoxyquinolin-5-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3000C-H StretchAromatic
2950 - 2850C-H StretchMethoxy (-OCH₃)
1620 - 1580C=C and C=N StretchAromatic/Quinoline Ring
1250 - 1200C-O Stretch (asymmetric)Aryl Ether
1150 - 1100C-N StretchAromatic Amine

Interpretation: All three batches displayed the characteristic peaks expected for 7-Methoxyquinolin-5-amine, indicating the correct primary structure is present in all samples. FTIR alone was insufficient to detect the toluene impurity in Batch B, highlighting the need for orthogonal methods.

Conclusion: An Integrated and Self-Validating Approach

The comprehensive analysis of three distinct batches of 7-Methoxyquinolin-5-amine demonstrates the absolute necessity of an integrated, multi-technique approach to purity validation.

Analytical MethodBatch ABatch BBatch C
CHN Analysis Pass (Correlates with theory)Fail (Deviates significantly)Pass (Correlates with theory)
HPLC Purity Pass (99.85%)Fail (97.54%)Pass (>99.9%)
GC-MS Pass (No volatiles detected)Fail (High Toluene content)Pass (No volatiles detected)
NMR/FTIR Pass (Correct structure)Fail (Structure + Toluene)Pass (Correct structure)
Overall Assessment High Purity, Suitable for Use Impure, Unsuitable for Use Highest Purity, Suitable for Use

No single technique could have provided this complete picture. The elemental analysis of Batch B flagged an issue, which was then specifically identified as residual toluene by GC-MS and confirmed by NMR. HPLC quantified a different, non-volatile impurity in Batch B that was not detected by the other methods. This self-validating system, where findings from one technique are supported and explained by another, provides the highest level of confidence for researchers in drug development. Sourcing starting materials from vendors who can provide this level of comprehensive analytical data, often from ISO 17025 or 17034 accredited facilities, is paramount for ensuring experimental success and regulatory compliance.[23][24]

References

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  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • Europe PMC. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Europe PMC.
  • MDPI.
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  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • National Library of Medicine. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • LGC Standards. Pharmaceutical Reference Standards. LGC Standards.
  • Georg Thieme Verlag. 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag.
  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide....
  • MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • Impact Factor. (2021).
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  • ResearchGate. The structures of the substituted quinolines.
  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Journal of Pharmaceutical and Applied Chemistry. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical and Applied Chemistry.
  • Shimadzu. Reference standards. Shimadzu.
  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.